Pyridine-3,5-dicarboxylate
Description
The Centrality of Pyridine (B92270) Scaffolds in Contemporary Chemical Science
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the life sciences and chemical industries. dovepress.com The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a common structural motif found in a vast array of biologically active molecules and functional materials. nih.gov Its presence can significantly influence the pharmacological, physicochemical, pharmacokinetic, and toxicological properties of a compound. dovepress.com
The significance of pyridine scaffolds is underscored by their prevalence in numerous natural products, including vitamins like niacin (vitamin B3) and coenzymes such as NAD and NADP. dovepress.commdpi.com Furthermore, a multitude of pharmaceutical drugs across various therapeutic areas incorporate the pyridine ring. dovepress.comresearchgate.net The versatility of the pyridine nucleus as a reactant and a starting material for structural modifications makes it a highly sought-after component in the quest for novel therapeutic agents. enpress-publisher.com The weak basicity and potential for improved aqueous solubility that the pyridine moiety imparts are valuable characteristics in drug design. nih.govmdpi.com
Pyridine-3,5-dicarboxylate as a Pivotal Synthon and Ligand Precursor
This compound, also known as dinicotinic acid, is a derivative of pyridine characterized by two carboxylic acid groups at the 3 and 5 positions of the pyridine ring. wikipedia.org This specific arrangement of functional groups makes it an exceptionally versatile building block, or synthon, in organic synthesis and a highly effective ligand precursor in coordination chemistry. ucy.ac.cyrsc.org
As a synthon, this compound offers multiple reactive sites for the construction of more complex molecules. The carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters and amides, allowing for the synthesis of a diverse range of derivatives. soton.ac.uk
In the realm of coordination chemistry, this compound and its deprotonated forms act as multidentate ligands, capable of binding to metal ions through both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. rsc.orgresearchgate.net This ability to chelate metal centers is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). ucy.ac.cyrsc.orgresearchgate.net The rigid and well-defined geometry of the this compound ligand allows for the predictable assembly of these extended structures, leading to materials with tailored properties for applications in catalysis, gas storage, and separation technologies.
Evolution of Research Trajectories in this compound Chemistry
Initial research into this compound often focused on its fundamental synthesis and reactivity. wikipedia.org However, the research landscape has significantly expanded over time, driven by the growing interest in advanced materials and functional molecules. A major trajectory in the evolution of its chemistry has been its extensive use in the synthesis of metal-organic frameworks (MOFs). ucy.ac.cyrsc.orgresearchgate.net
Scientists have systematically investigated the reactions of Pyridine-3,5-dicarboxylic acid with a variety of divalent and trivalent metal ions, leading to the discovery of a vast number of MOFs with diverse structural architectures, ranging from 0D binuclear complexes to 1D chains, 2D layers, and 3D frameworks. ucy.ac.cyrsc.org These studies have explored the influence of factors such as the choice of metal ion, the use of co-ligands or templates, and reaction conditions on the resulting topology and properties of the MOFs. ucy.ac.cyacs.org
Another significant research direction has been the exploration of the functional properties of materials derived from this compound. This includes investigations into their catalytic activity, luminescent properties, and more recently, their potential applications in energy storage devices. rsc.orgrsc.orgrsc.org For instance, lanthanide-based MOFs constructed with this ligand have been shown to exhibit interesting luminescent properties and size-selective catalytic performance. researchgate.netrsc.org
Strategic Research Focus and Future Directions in this compound Investigations
Current and future research on this compound is strategically focused on harnessing its unique properties for the development of advanced functional materials. A key area of interest is the design and synthesis of novel MOFs with enhanced performance for specific applications. This includes the development of MOFs with high porosity and stability for gas storage and separation, as well as the creation of catalytically active MOFs for a range of organic transformations. acs.orgrsc.org
The exploration of this compound-based materials for energy applications is a rapidly emerging field. rsc.orgrsc.orgresearchgate.net Recent studies have demonstrated the potential of MOFs derived from this ligand as electrode materials in battery-supercapacitor hybrid devices, opening up new avenues for the development of next-generation energy storage systems. rsc.orgrsc.orgresearchgate.net
Future investigations are also likely to focus on the development of multifunctional materials that combine, for example, catalytic activity with luminescent sensing capabilities. The synthesis of heterometallic MOFs incorporating this compound is another promising direction, potentially leading to materials with synergistic properties. Furthermore, the functionalization of the pyridine ring or the carboxylate groups of the ligand prior to coordination could offer a powerful strategy for fine-tuning the properties of the resulting materials.
Interactive Data Tables
Table 1: Physical and Chemical Properties of Pyridine-3,5-dicarboxylic Acid
| Property | Value |
| IUPAC Name | Pyridine-3,5-dicarboxylic acid |
| Other Names | Dinicotinic acid |
| CAS Number | 499-81-0 |
| Chemical Formula | C₇H₅NO₄ |
| Molar Mass | 167.120 g·mol⁻¹ |
| Melting Point | 323 °C (decomposes) |
| Crystal Structure | Monoclinic |
| Space Group | P2₁/c |
Data sourced from reference wikipedia.org
Table 2: Examples of Metal-Organic Frameworks (MOFs) Synthesized with this compound (PDC)
| Compound | Metal Ion(s) | Dimensionality | Reference |
| [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O | Cd²⁺ | 3D | ucy.ac.cyrsc.org |
| [Mn(PDC)(DMF)]n | Mn²⁺ | 3D | ucy.ac.cyrsc.org |
| [Zn(PDC)(H₂O)(DMF)]n | Zn²⁺ | 2D | ucy.ac.cyrsc.org |
| [Co(PDC)(3hmpH)₂]n·0.25nDMF | Co²⁺ | 2D | ucy.ac.cyrsc.org |
| [Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O | Cu²⁺ | 1D | ucy.ac.cyrsc.org |
| [Zn(PDC)(2hmpH)₂]₂·2DMF | Zn²⁺ | 0D | ucy.ac.cyrsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3NO4-2 |
|---|---|
Molecular Weight |
165.1 g/mol |
IUPAC Name |
pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
MPFLRYZEEAQMLQ-UHFFFAOYSA-L |
SMILES |
C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Elaborate Chemical Transformations of Pyridine 3,5 Dicarboxylate
Precision Synthesis of Pyridine-3,5-dicarboxylic Acid and Its Precursors
The synthesis of pyridine-3,5-dicarboxylic acid, the parent compound of this class, can be achieved through the oxidation of suitable precursors. A common and effective method involves the oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). patsnap.comontosight.ai Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412), potassium dichromate, and chromium oxide. patsnap.com
In a typical procedure, 3,5-lutidine is heated in the presence of an oxidizing agent such as potassium permanganate in an aqueous solution. patsnap.com The reaction temperature is a critical parameter and is generally maintained between 50-90°C. patsnap.com Upon completion of the reaction, the product, pyridine-3,5-dicarboxylic acid, can be isolated by adjusting the pH of the solution to precipitate the dicarboxylic acid, which is then collected by filtration. patsnap.com Yields for this process can be substantial, with reports of up to 79.7% when using potassium permanganate at 60°C. patsnap.com
Another important precursor is 3,5-lutidine N-oxide. The N-oxidation of the pyridine (B92270) ring can activate it for subsequent reactions. The synthesis of 3,5-lutidine N-oxide can be accomplished by reacting 3,5-dimethylpyridine with hydrogen peroxide in glacial acetic acid. nih.gov This intermediate can then be further processed to yield pyridine-3,5-dicarboxylic acid.
Esterification and Advanced Derivatization Strategies for Pyridine-3,5-dicarboxylate
The carboxylate groups of pyridine-3,5-dicarboxylic acid are readily transformed into a variety of derivatives, with esters being among the most common and useful. These ester derivatives serve as key intermediates for further functionalization.
Tailored Synthesis of Dialkyl this compound Esters
Dialkyl pyridine-3,5-dicarboxylates are commonly synthesized via the esterification of pyridine-3,5-dicarboxylic acid. This reaction is typically carried out by refluxing the dicarboxylic acid with an alcohol, such as ethanol (B145695) or methanol, in the presence of an acid catalyst like sulfuric acid. This method allows for the straightforward production of symmetrical diesters.
Alternatively, these diesters can be obtained from the oxidation of the corresponding 1,4-dihydropyridine (B1200194) precursors. The Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction, provides a versatile route to a wide range of substituted 1,4-dihydropyridines which can then be aromatized to the corresponding this compound esters. mdpi.com
It is also possible to synthesize mono-esters, such as pyridine-3,5-dicarboxylic acid monoethyl ester, through controlled partial hydrolysis of the corresponding diester. chemicalbook.com For instance, treating diethyl this compound with a controlled amount of potassium hydroxide (B78521) in ethanol can selectively hydrolyze one of the ester groups, yielding the monoester upon acidification. chemicalbook.com
Controlled Formation of Dihydropyridine Derivatives from this compound Precursors
The Hantzsch synthesis is a cornerstone for the formation of 1,4-dihydropyridine derivatives, which are direct precursors to pyridine-3,5-dicarboxylates. This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate (B1235776) or methyl acetoacetate), and an ammonia (B1221849) source. mdpi.com The resulting 1,4-dihydropyridine ring is substituted at the 3 and 5 positions with the ester groups from the β-ketoester.
The versatility of the Hantzsch synthesis allows for the incorporation of a wide variety of substituents at the 4-position of the dihydropyridine ring by simply changing the aldehyde component. This has been extensively utilized to create libraries of compounds with diverse functionalities. google.com The subsequent oxidation of these 1,4-dihydropyridines, for which various oxidizing agents can be used, leads to the corresponding aromatic this compound esters.
Strategic Functional Group Manipulations on the this compound Core
The this compound core offers multiple sites for strategic functional group manipulations. Beyond the carboxylate groups, the pyridine ring itself can be functionalized. For example, C3-arylation of nicotinic acids, which can be derived from this compound precursors, has been achieved through a one-pot protodecarboxylation–bromination–Suzuki coupling sequence. rsc.orgrsc.org This allows for the introduction of various aryl groups at the 3-position of the pyridine ring.
Furthermore, the ester groups of dialkyl pyridine-3,5-dicarboxylates can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride. These diols can then serve as building blocks for further synthetic elaborations. Nucleophilic substitution reactions can also be performed, where the ester groups are replaced by other functional groups.
Multi-Component Reaction Pathways Towards Substituted this compound Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. They are particularly well-suited for the synthesis of substituted this compound systems.
Contemporary Hantzsch-Type Synthesis Applications
The Hantzsch synthesis is a classic example of a multi-component reaction and remains a widely used method for the preparation of dihydropyridine precursors to pyridine-3,5-dicarboxylates. mdpi.com Modern variations of the Hantzsch reaction employ a wide range of catalysts to improve efficiency and expand the substrate scope. These include various Lewis and Brønsted acids, as well as organocatalysts. bibliomed.org
A Hantzsch-type strategy has also been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines through an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 unit for the assembly of the pyridine ring at the C-4 position. mdpi.com This method demonstrates the adaptability of Hantzsch-type reactions for creating highly substituted pyridine derivatives. Furthermore, one-pot, four-component condensation reactions of aldehydes, amines, dialkyl acetylenedicarboxylates, and active methylene (B1212753) compounds have been developed to afford highly functionalized dihydropyridine derivatives. bibliomed.org
Below is an interactive data table summarizing various synthetic approaches to this compound and its derivatives, based on the research findings.
| Target Compound | Precursors | Reagents/Catalysts | Key Transformation | Reference(s) |
| Pyridine-3,5-dicarboxylic acid | 3,5-Lutidine | Potassium permanganate | Oxidation | patsnap.com |
| 3,5-Lutidine N-oxide | 3,5-Dimethylpyridine | Hydrogen peroxide, Acetic acid | N-Oxidation | nih.gov |
| Diethyl this compound | Pyridine-3,5-dicarboxylic acid, Ethanol | Sulfuric acid | Esterification | |
| Pyridine-3,5-dicarboxylic acid monoethyl ester | Diethyl this compound | Potassium hydroxide, Ethanol | Partial hydrolysis | chemicalbook.com |
| Substituted 1,4-Dihydropyridines | Aldehyde, β-Ketoester, Ammonia | Various catalysts | Hantzsch synthesis | mdpi.comgoogle.com |
| 3,4-Diarylpyridines | Nicotinic acid precursors | Manganese triacetate, Suzuki coupling reagents | Protodecarboxylation–bromination–Suzuki coupling | rsc.orgrsc.org |
| 2,3,5,6-Tetrasubstituted pyridines | β-Enamine carbonyls | Rongalite | Hantzsch-type oxidative coupling | mdpi.com |
Oxidative Cyclocondensation Mechanisms for Pyridine Ring Formation
The formation of the pyridine ring through oxidative cyclocondensation represents a powerful and atom-economical strategy in organic synthesis. These methods typically construct the heterocyclic ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a sequential or tandem process, often culminating in an oxidation step to achieve the stable aromatic system. A notable example is the iron-catalyzed aerobic oxidative tandem reaction for synthesizing 2,4,6-trisubstituted pyridines, often referred to as Kröhnke pyridines. chemistryviews.org This approach is lauded for its use of a cheap and abundant iron catalyst (FeBr₂), molecular oxygen as a green oxidant, and the ability to proceed without a solvent, which aligns with principles of sustainable chemistry. chemistryviews.org
The proposed mechanism for this type of transformation is a multi-step process that begins with the oxidative self-condensation of a starting material, such as benzylamine, which releases ammonia in the process. chemistryviews.org The resulting imine then couples with the enol form of a ketone reactant. chemistryviews.org This intermediate subsequently undergoes condensation with the previously liberated ammonia to form the dihydropyridine ring. The final, crucial step is a re-aromatization, driven by an oxidant, to yield the desired substituted pyridine product. chemistryviews.org This pathway avoids the generation of hazardous byproducts, making it an environmentally conscious alternative to classical methods. chemistryviews.org
Another relevant mechanism in pyridine ring formation, particularly in biosynthetic pathways, involves the non-enzymatic cyclization of a highly reactive 1,5-dione intermediate. nih.gov This precursor can react with an ammonia source, triggering a non-enzymatic ring formation to generate the pyridyl moiety. nih.gov The 1,5-dicarbonyl structural unit is considered a potentially widespread mechanistic motif for pyridine ring formation in nature. nih.gov
| Step | Description | Reactants/Intermediates |
| 1 | Oxidative Self-Condensation | Benzylamine |
| 2 | Imine-Enol Coupling | Imine, Enol form of a ketone |
| 3 | Condensation & Ring Formation | Coupled intermediate, Ammonia |
| 4 | Aromatization | Dihydropyridine intermediate |
In Situ Ligand Synthesis within Coordination Self-Assembly Processes
The construction of coordination polymers and metal-organic frameworks (MOFs) has increasingly utilized in situ ligand synthesis, a strategy where the final organic linker is generated under the same conditions as the framework assembly, typically hydro- or solvothermally. dergipark.org.tr This method is particularly valuable for creating ligands and subsequent MOFs that are difficult or impossible to obtain under standard room-temperature conditions. dergipark.org.tr Transformations such as hydrolysis or decarboxylation of carboxyl groups are common in situ reactions. dergipark.org.tr
This compound and its derivatives are frequently employed as linkers in coordination polymers. mdpi.com Their in situ generation often involves the decarboxylation of precursors with additional carboxylic acid groups. For instance, coordination polymers have been successfully synthesized using a pyridine-tricarboxylate ligand that was formed in situ via the decarboxylation of an initial 3-(2,4-dicarboxylphenyl)-2,6-dicarboxylpyridine (H₄dpdp) precursor under hydrothermal conditions. researchgate.net Similarly, a 5-(4-carboxyphenyl)-2-pyridinecarboxylic acid (H₂cppc) ligand has been generated in situ through the decarboxylation of 3-(4-carboxyphenyl)-2,6-pyridinedicarboxylic acid during the formation of lanthanide coordination polymers. researchgate.net
Beyond decarboxylation, other in situ reactions have been documented. In one case, a novel pyridine-3,4-dicarboxylhydrazidate ligand was synthesized in situ from the reaction of pyridine-3,4-dicarboxylic acid and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) during the hydrothermal synthesis of a zinc(II) coordination polymer. nih.gov Another example includes the in situ oxidation of a 2-(pyridine-2-yl)-1H-imidazole-4,5-dicarboxylate ligand to 2-(pyridine-N-oxide-2-yl)-1H-imidazole-4,5-dicarboxylic acid during the self-assembly of a terbium(III) coordination polymer. figshare.comtandfonline.com These examples underscore the versatility of in situ ligand generation, allowing for the creation of complex and unique coordination architectures from simpler, readily available precursors.
| In Situ Reaction Type | Starting Ligand/Precursor | Resulting Ligand | Metal Ion Example |
| Decarboxylation | 3-(2,4-dicarboxylphenyl)-2,6-dicarboxylpyridine | 5-(2,4-dicarboxylphenyl)-2-carboxylpyridine | Cu(II), Mn(II) researchgate.net |
| Decarboxylation | 3-(4-carboxyphenyl)-2,6-pyridinedicarboxylic acid | 5-(4-carboxyphenyl)-2-pyridinecarboxylic acid | Lanthanides (Ce, Pr, Nd, etc.) researchgate.net |
| Hydrazone Formation | Pyridine-3,4-dicarboxylic acid | Pyridine-3,4-dicarboxylhydrazidate | Zn(II) nih.gov |
| Oxidation | 2-(pyridine-2-yl)-1H-imidazole-4,5-dicarboxylate | 2-(pyridine-N-oxide-2-yl)-1H-imidazole-4,5-dicarboxylic acid | Tb(III) figshare.comtandfonline.com |
| Hydrolysis/Rearrangement | 2,4,6-Tris(2-pyridyl)-s-triazine | Pyridine-2-carboxylate | Cd(II) researchgate.net |
Sustainable and Green Chemistry Paradigms in this compound Synthesis
The shift towards sustainable chemical production has spurred the development of green synthetic routes for this compound and related compounds, focusing on renewable feedstocks and environmentally benign reaction conditions.
A significant advancement lies in the use of biomass as a starting material. Pyridinedicarboxylic acids (PDCs) are recognized as valuable renewable building blocks for creating sustainable materials like polyesters. wur.nlresearchgate.net Researchers have discovered and engineered biotransformation pathways to produce PDCs from lignin (B12514952), a major component of plant biomass. ukri.org Specifically, metabolic engineering of bacteria such as Rhodococcus jostii RHA1 has enabled the production of pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid from the breakdown of lignin. researchgate.netukri.org This biotechnological approach provides a direct route from a renewable resource to valuable pyridine-based chemical intermediates. ukri.org
In addition to bio-based feedstocks, green synthetic methodologies aim to improve the efficiency and environmental profile of the chemical reactions themselves. One-pot multicomponent reactions are a cornerstone of green chemistry, and their application to pyridine synthesis has been enhanced through modern techniques. acs.org Microwave-assisted synthesis, for example, offers significant advantages, including dramatically reduced reaction times (from hours to minutes), high yields (often 82-94%), and the formation of pure products, minimizing the need for extensive purification. acs.orgnih.gov The Hantzsch synthesis, a classic method for producing dihydropyridine precursors that can be oxidized to pyridines, has been adapted using various green chemistry approaches, including microwave irradiation and ultrasonication. researchgate.netd-nb.info
The choice of catalyst is also critical. The use of cost-effective, low-toxicity, and recyclable catalysts is a key goal. Ammonium (B1175870) metavanadate (NH₄VO₃), for instance, has been reported as a highly efficient and eco-friendly catalyst for the one-pot synthesis of substituted pyridines. d-nb.info Furthermore, the oxidation step to convert a dihydropyridine intermediate to the final aromatic pyridine can be performed under green conditions using enzymatic catalysts. The enzyme laccase, in conjunction with a mediator, has been effectively used for the oxidation of 1,4-dihydropyridines to their corresponding pyridines in an aqueous buffer system, offering a mild and selective alternative to harsh chemical oxidants. rsc.org
| Green Chemistry Approach | Method | Advantages |
| Renewable Feedstocks | Biotransformation of lignin using engineered Rhodococcus jostii | Utilizes renewable biomass; produces PDCs directly. researchgate.netukri.org |
| Energy Efficiency | Microwave-assisted one-pot synthesis | Short reaction times (2-7 min); excellent yields (82-94%); high purity. acs.orgnih.gov |
| Alternative Energy | Ultrasonication | Improved reaction rates; green solvent systems. researchgate.net |
| Green Catalysis | Use of Ammonium Metavanadate (NH₄VO₃) | Efficient; cost-effective; mild reaction conditions. d-nb.info |
| Biocatalysis | Laccase-catalyzed oxidation of 1,4-dihydropyridines | Mild conditions; aqueous system; high selectivity. rsc.org |
Coordination Chemistry and Advanced Metal Organic Frameworks Mofs Utilizing Pyridine 3,5 Dicarboxylate
Versatile Coordination Modes of the Pyridine-3,5-dicarboxylate Ligand
The this compound ligand is renowned for its adaptability in coordinating with metal centers, a characteristic that stems from its multiple donor sites. The geometry and connectivity of the resulting coordination compounds are heavily influenced by which of these sites—the two carboxylate groups and the pyridine (B92270) nitrogen—are utilized in bonding.
The carboxylate groups of the 3,5-pdc ligand are primary sites for metal coordination and can adopt several distinct binding topologies. These include monodentate, where only one oxygen atom of the carboxylate group binds to a metal center, and bidentate, where both oxygen atoms coordinate to the same metal ion. Furthermore, the carboxylate groups can act as bridging ligands, linking two different metal centers, which is a crucial feature for the formation of higher-dimensional structures like polymers and MOFs. acs.orgnih.gov The difference in the asymmetric and symmetric stretching frequencies (Δν) of the carboxylate groups in IR spectra can often indicate the coordination mode, with larger values (Δν > 200 cm⁻¹) suggesting a bridging mode. nih.gov
In a series of coordination polymers based on a related pyridine-dicarboxylic acid linker, the carboxylate groups were observed to adopt monodentate, bidentate, and bridging bidentate modes. acs.orgnih.gov For instance, in one manganese(II) complex, the carboxylate groups function in a bridging bidentate fashion. nih.gov In contrast, studies of lanthanide complexes with pyridine-2,6-dicarboxylate (B1240393) revealed monodentate coordination of the carboxylate groups. researchgate.net Carboxylates are well-established ligands for constructing coordination complexes precisely because they possess multiple coordination sites and can exhibit these diverse binding modes. semanticscholar.org
| Coordination Mode | Description | Example Complex | Metal Ion | Source |
| Monodentate | One oxygen atom from a carboxylate group coordinates to a single metal ion. | Lanthanide-2,6-PDC complexes | Ln³⁺ | researchgate.net |
| Bidentate (Chelating) | Both oxygen atoms from a single carboxylate group coordinate to the same metal ion. | [Co(μ₃-pdba)(bipy)]·2H₂O | Co(II) | nih.gov |
| Bridging Bidentate | Each oxygen atom of a carboxylate group coordinates to a different metal ion, linking them. | [Mn(μ₄-pdba)(H₂O)]ₙ | Mn(II) | nih.gov |
In addition to the carboxylate groups, the nitrogen atom of the pyridine ring is a key coordination site. rsc.orgresearchgate.net Its direct coordination to a metal ion introduces a level of rigidity and directionality to the resulting structure. In many 3,5-pdc based frameworks, the nitrogen atom coordinates with the metal center, often in conjunction with carboxylate oxygen atoms, to form stable structures. rsc.org For example, in a series of compounds prepared with a similar pyridine-dicarboxylate linker, the pyridine nitrogen was involved in coordination in all but one case. nih.gov Similarly, in a nickel(II) complex, the this compound dianion binds to the metal center through its nitrogen atom, with the octahedral geometry being completed by water molecules. researchgate.net This N-coordination is a common feature in complexes with various d-block metal ions like cobalt, nickel, copper, and zinc. researchgate.net
The simultaneous coordination of the pyridine nitrogen and an oxygen atom from an adjacent carboxylate group to the same metal center results in the formation of a stable chelate ring. This N,O-chelation is a prevalent binding motif for pyridine-dicarboxylate ligands. rsc.org For instance, in complexes with manganese, iron, cobalt, nickel, copper, and zinc, 3,5-pdc can exhibit bidentate chelation involving one carboxylate group and the pyridine nitrogen. researchgate.net In diorganotin complexes with the related pyridine-2,5-dicarboxylate, N,O-chelate ring formation is a dominant feature. acs.org Similarly, coordination complexes of manganese and zinc with pyridine-2,5-dicarboxylic acid N-oxide show the formation of a six-membered chelate ring involving the N-oxide oxygen and a carboxylate oxygen. rsc.org This chelation enhances the thermodynamic stability of the resulting complex.
Construction and Characterization of Discrete Coordination Complexes
By carefully controlling reaction conditions such as solvent, temperature, and the use of ancillary ligands, this compound can be used to construct discrete, non-extended coordination complexes. These complexes are typically classified as zero-dimensional (0D) and include mononuclear, binuclear, and polynuclear assemblies.
| Complex Type | Chemical Formula | Metal Ion(s) | Key Structural Feature | Source |
| Binuclear | [Zn(PDC)(2hmpH)₂]₂·2DMF | Zn(II) | Discrete dimeric molecule | researchgate.net |
| Tetranuclear | [Yb₄pdc₆(H₂O)₁₈]·10H₂O | Yb(III) | Cyclic tetranuclear structure | researchgate.net |
| Octanuclear | [Cu₈(μ₂-OH)₂(μ₃-OH)₆(PDC)₂(phen)₈]·2(PDC)·23H₂O | Cu(II) | Discrete step-like octanuclear cluster | rsc.org |
Mononuclear complexes feature a single metal center coordinated by one or more this compound ligands and potentially other co-ligands, such as water molecules or other organic species. The formation of these simple complexes often occurs under specific conditions, for example in a pure water solvent at ambient temperature, which yielded a discrete 0D molecule with the formula [Co(3,5-pdc)(H₂O)₅]·2H₂O. acs.org In this complex, the cobalt(II) ion is coordinated to one 3,5-pdc ligand and five water molecules, forming a discrete octahedral geometry. rsc.org Another example is a mononuclear zinc(II) compound, [Zn(2,6-PDC)(Hdmpz)₂], which was synthesized using a related dicarboxylate ligand. mdpi.com Similarly, mononuclear indium(III) complexes have been synthesized and characterized, which then assemble into 3D supramolecular structures through hydrogen bonding rather than covalent polymeric extension. rsc.org A mononuclear cobalt(II) coordination complex, [Co(Hpydc)₂(H₂O)₂], has also been prepared via hydrothermal reaction, featuring a slightly distorted octahedral geometry around the central metal ion. researchgate.net
| Chemical Formula | Metal Ion | Coordination Environment | Source |
| [Co(3,5-pdc)(H₂O)₅]·2H₂O | Co(II) | Octahedral, coordinated to one 3,5-pdc ligand and five water molecules | rsc.orgacs.org |
| [Ni(C₇H₃NO₄)(H₂O)₅]·2H₂O | Ni(II) | Octahedral, N atom from dianion bonds to Ni, completed by five water molecules | researchgate.net |
| [Co(Hpydc)₂(H₂O)₂] | Co(II) | Slightly distorted octahedral, coordinated by four O atoms and two N atoms | researchgate.net |
| [In(Hpdc)(H₂O)Cl₃]⁻ (in a larger assembly) | In(III) | Mononuclear indium anion within a larger supramolecular structure | rsc.org |
Fabrication of One-Dimensional (1D) Coordination Polymers and Chains
This compound has been successfully employed in the synthesis of one-dimensional (1D) coordination polymers. These chain-like structures are fundamental motifs in crystal engineering and can serve as precursors for higher-dimensional networks. The formation and structure of these 1D polymers are influenced by several factors, including the choice of metal ion, solvent system, and the presence of ancillary ligands.
For instance, the reaction of CoCl₂·6H₂O with this compound in a water-rich environment yields a 1D zigzag chain species, [{Co(3,5-pdc)(H₂O)₄}·H₂O]n. acs.org This compound demonstrates a recoverable collapsing property. acs.org Similarly, a copper-based chain polymer, [Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O, has been synthesized, highlighting the role of template molecules like 3-hydroxymethylpyridine in directing the final structure. rsc.orgresearchgate.netucy.ac.cy
The use of lanthanide metals with pyridine-3,5-dicarboxylic acid under solvothermal conditions has also yielded 1D zigzag chains. rsc.orgresearchgate.net Specifically, compounds with the formula [Ln(HPDC)₃(H₂O)₂]·H₂O (where Ln = Er, Lu) have been synthesized. rsc.orgresearchgate.net In these structures, the Lu³⁺ ion is surrounded by six carboxylate oxygen atoms from five different HPDC⁻ ligands and two oxygen atoms from coordinated water molecules, forming a distorted bicapped trigonal prism geometry. rsc.org These 1D chains can further extend into 3D supramolecular structures through π-π stacking interactions. rsc.orgresearchgate.net
The table below summarizes some of the reported 1D coordination polymers based on this compound.
Design and Topology of Two-Dimensional (2D) Coordination Polymers
The versatility of this compound extends to the formation of two-dimensional (2D) coordination polymers with a variety of network architectures and topologies. These layered structures are of significant interest due to their potential applications in areas such as catalysis, separation, and sensing.
The reaction of this compound with various transition metals often results in the formation of 2D layered structures. For example, a cobalt(II) compound, [Co(3,5-pdc)(H₂O)₂]n, with a 6³ topology was generated under water-reduced conditions. acs.org Similarly, a zinc(II) polymer, [Zn(PDC)(H₂O)(DMF)]n, and a cobalt(II) complex, [Co(PDC)(3hmpH)₂]n·0.25nDMF, also exhibit 2D polymeric structures. rsc.orgresearchgate.netucy.ac.cy
The use of ancillary ligands can influence the final 2D architecture. For instance, three cobalt(II) coordination polymers, Co₂(L₁)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O), Co(L₁)(2,2-bipyridine), and Co(L₂)(2,2-bipyridine)(DMF) (where H₂L₁ = Pyridine-3,5-dicarboxylic acid), were synthesized and found to feature 2D hexagonal (6,3) networks with hcb topology. mdpi.com These 2D layers can further stack into 3D supramolecular architectures through π-π interactions. mdpi.com
With lanthanide metals, isostructural compounds of the formula [(CH₃)₂NH₂][Ln₂(PDC)₃(HCOO)(H₂O)₃]·2H₂O (where Ln = Tb, Ho) form a 2D layer network with a (4,4)-grid topology. rsc.orgresearchgate.net
Research into coordination polymers of this compound has also revealed several unusual structural architectures and novel topological types. rsc.orgresearchgate.netucy.ac.cy For example, a copper-based 2D sheet structure, [{Cu(3,5-pdc)(py)₂}·H₂O·EtOH]n, was found to adopt a 4·8² topology, a previously unobserved arrangement for 3,5-pdc-related metal-organic frameworks. acs.org
A series of manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers synthesized with 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba) showcased a range of 2D topologies, including sql, hcb, 3,5L66, and SP 2-periodic net (6,3)Ia. acs.org The diversity in these structures underscores the adaptability of the pyridine-dicarboxylate linker in creating novel metal-organic architectures. acs.org
The table below highlights some of the diverse 2D coordination polymers formed with this compound.
Engineering of Three-Dimensional (3D) Metal-Organic Frameworks (MOFs)
The construction of three-dimensional (3D) MOFs from this compound represents a significant area of research, driven by the potential for creating materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Hydrothermal and solvothermal methods are commonly employed for the synthesis of 3D MOFs using this compound. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the desired framework. The final structure of the MOF is highly dependent on various synthesis parameters.
Key parameters that influence the outcome of the synthesis include:
Temperature: The reaction temperature can affect the coordination mode of the ligand and the dimensionality of the resulting framework. core.ac.uk
Solvent System: The choice of solvent or solvent mixture can act as a template, directing the formation of specific structures. core.ac.ukarabjchem.org For example, the hydrothermal reactions of pyridine-3,5-dicarboxylic acid with silver nitrate (B79036) in mixed acetonitrile (B52724) and water solvents produced different 3D networks depending on the solvent ratio. smolecule.com
pH: The pH of the reaction mixture can influence the deprotonation state of the carboxylic acid groups, thereby affecting the coordination behavior of the ligand. core.ac.uk
Metal-to-Ligand Ratio: The stoichiometry of the reactants plays a crucial role in determining the final product. smolecule.com
For example, a series of lanthanide coordination polymers with the formula [Ln₂(PDC)₃(H₂O)₂(DMF)]·4H₂O (where Ln = La, Pr, Sm) were synthesized via solvothermal reaction, resulting in a 3D microporous framework with a pcu topology. rsc.orgresearchgate.net
The introduction of template molecules into the reaction system is a powerful strategy for controlling the structural diversity of MOFs derived from this compound. rsc.orgresearchgate.netucy.ac.cy These templates can be other organic molecules that influence the self-assembly process, leading to the formation of novel frameworks.
A systematic investigation into the use of various template molecules, such as 1,3-propanediol, diethanolamine, N-phenyldiethanolamine, and hydroxymethylpyridine derivatives, in reactions with pyridine-3,5-dicarboxylic acid and divalent metal ions (Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺) has been reported. rsc.orgresearchgate.netucy.ac.cy This study demonstrated that the addition of these templates leads to a variety of structures, including 3D coordination polymers. rsc.orgresearchgate.netucy.ac.cy For instance, the compound [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O, a 3D coordination polymer, was obtained through this templating approach. rsc.orgresearchgate.netucy.ac.cy
Topological analysis of these template-derived compounds has revealed unusual structural architectures, with some presenting new topological types. rsc.orgresearchgate.netucy.ac.cy This highlights the significant role that template molecules play in expanding the structural landscape of MOFs based on this compound.
The table below lists some of the 3D MOFs synthesized using this compound and the influence of templates.
Pore Structure Engineering and Tunable Pore Sizes in this compound MOFs
The ability to engineer the pore structure and tune the pore size of MOFs is critical for their application in areas such as gas storage, separation, and catalysis. nih.gov this compound is an effective ligand for this purpose, as its coordination with metal centers can lead to materials with high surface areas and adjustable pore dimensions. nih.gov The inherent porosity and structural tailorability of MOFs make them promising candidates for a variety of applications. rsc.orgacs.org The unique characteristics of lanthanide-based MOFs, such as large surface areas and tunable porosity, make them particularly effective for gas storage and separation. rsc.org
The V-shaped and tridentate nature of the deprotonated pyridine-3,5-dicarboxylic acid ligand offers lower symmetry compared to more common tridentate linkers, which is advantageous in creating specific network topologies. researchgate.net The dianionic nature of 3,5-pdc when coordinated with divalent metals facilitates the formation of neutral compounds, which can influence the final framework assembly. researchgate.net One of the key strategies in pore engineering involves introducing chemically accessible Lewis basic sites within the MOF channels. researchgate.net The pyridine nitrogen atom in the 3,5-pdc ligand can act as a "free" pyridyl moiety, serving as a Lewis basic site that is beneficial for applications like CO2 adsorption. researchgate.net
Research has demonstrated that the pore environment of MOFs can be systematically modified. For instance, the use of N-containing aromatic ring-based ligands like 3,5-pdc is a primary strategy for pore engineering. researchgate.net These modifications can create numerous opportunities for developing new porous materials for a wide range of applications, including guest adsorption, separation, and catalysis. researchgate.net The resulting MOFs can exhibit tunable pore sizes, with some studies reporting pore dimensions ranging from 3.8 to 28.8 Å, making them suitable for applications like methane (B114726) storage.
The synthesis conditions, including the choice of solvent and metal ion, play a crucial role in determining the final structure and dimensionality of the resulting MOF. acs.org For example, the water content during synthesis has been shown to be a critical factor in controlling the topologies of products formed from the self-assembly of divalent metal ions with this compound under mild conditions. acs.org By adjusting these synthetic parameters, researchers can direct the assembly towards specific pore architectures, thereby tuning the material's properties for targeted applications.
Table 1: Examples of MOFs with Engineered Pore Structures
| MOF System | Metal Ion(s) | Key Structural Feature | Application Highlight |
| Co-PDC-MOF | Cobalt (Co) | Bidentate coordination forming strong metal-ligand bonds. nih.gov | Energy storage. nih.gov |
| Cu-PYDC-MOF | Copper (Cu) | Coordination through nitrogen and bridging oxygen atoms. rsc.org | Battery-supercapacitor hybrid devices. rsc.org |
| General 3,5-pdc MOFs | Divalent Metals | Formation of neutral compounds with accessible Lewis basic sites. researchgate.netresearchgate.net | CO2 adsorption and catalysis. researchgate.net |
Chiral and Non-Centrosymmetric MOF Assembly
The construction of chiral and non-centrosymmetric (NCS) MOFs is a significant goal in materials science due to their potential applications in enantioselective separation, asymmetric catalysis, and nonlinear optics. rsc.org Chirality can be introduced into MOFs by using chiral building blocks or through the spontaneous resolution of achiral components. nih.gov
This compound has been successfully employed in the solvent-directed synthesis of both chiral and non-centrosymmetric MOFs. researchgate.net In one study, the use of specific solvents like a mixture of DMF and ethylene (B1197577) glycol under solvothermal conditions led to the spontaneous resolution of a manganese-based framework, [Mn(3,5-PDC)(H₂O)(glycol)]n, resulting in a 3D chiral MOF with helical channels. researchgate.net In the same study, using cobalt and nickel under similar conditions produced isostructural non-centrosymmetric MOFs, [M(3,5-PDC)(H₂O)(glycol)·H₂O]n (where M = Co, Ni), which feature a rare 3-connected non-interpenetrated hg-b net. researchgate.net This demonstrates the pivotal role of the solvent in directing the final structure. researchgate.netmdpi.com
The formation of these advanced structures is highly dependent on the reaction conditions. Factors such as the metal ion, solvent system, and temperature can influence whether the resulting framework is chiral, non-centrosymmetric, or adopts a different topology altogether. researchgate.net The ability to create such complex architectures from a relatively simple achiral ligand like 3,5-pdc highlights the versatility of this building block in designing functional materials. researchgate.net
Another approach to creating chiral MOFs involves using achiral ligands that can adopt a chiral conformation within the framework. rsc.org While this has been demonstrated with ligands like 5-(pyridine-3-yl)isophthalic acid, the principle of inducing chirality through conformational locking is a key strategy in the field. rsc.orgrsc.org The synthesis of chiral MOFs often relies on methods like using enantiopure ligands or chiral induction, where an achiral framework becomes chiral in the presence of a chiral guest molecule. nih.gov The work with 3,5-pdc showcases the spontaneous resolution method, where a racemic mixture of chiral crystals forms from achiral precursors. researchgate.net
Table 2: Chiral and Non-Centrosymmetric MOFs with this compound
| Compound Name | Metal Ion | Chirality/Symmetry | Key Structural Feature | Synthesis Method |
| JUC-58 | Manganese (Mn) | Chiral | 3-D structure with helical channels. researchgate.net | Spontaneous resolution under solvothermal conditions. researchgate.net |
| JUC-59-Co | Cobalt (Co) | Non-centrosymmetric | 3-connected non-interpenetrated hg-b net. researchgate.net | Solvent-directed synthesis. researchgate.net |
| JUC-59-Ni | Nickel (Ni) | Non-centrosymmetric | Isostructural with JUC-59-Co. researchgate.net | Solvent-directed synthesis. researchgate.net |
Supramolecular Chemistry and Intermolecular Interactions in Pyridine 3,5 Dicarboxylate Systems
Hydrogen Bonding Networks and Their Role in Crystal Packing
Hydrogen bonding is a predominant force in the crystal packing of pyridine-3,5-dicarboxylate systems. The molecule itself contains both hydrogen bond donors (if protonated) and multiple acceptors (the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate groups), making it a versatile building block for extensive hydrogen-bonded networks.
In the crystal structure of pyridine-3,5-dicarboxylic acid, strong O—H···O and N—H···O hydrogen bonds link the molecules into infinite two-dimensional planar sheets. iucr.org Neutron diffraction studies have revealed a short N···H···O hydrogen bond with a N···O distance of 2.523 Å at 15 K, which indicates a strong interaction. iucr.orgscispace.com This study also demonstrated temperature-dependent proton migration within this hydrogen bond. iucr.orgscispace.com
In metal complexes of this compound, coordinated water molecules often play a crucial role in extending the hydrogen-bonding network. For instance, in a strontium(II) polymer, a large number of O—H···O, N—H···O, and C—H···O hydrogen bonds with distances ranging from 2.739 (4) to 3.324 (4) Å connect the different components of the structure. nih.gov Similarly, in nickel(II) and zinc(II) compounds, N–H⋯O, O–H⋯O, and C–H⋯O hydrogen bonding interactions are key in stabilizing the crystal structures and forming one-dimensional chains. mdpi.comresearchgate.net
The interplay of different types of hydrogen bonds, such as N-H···O and C-H···O, can lead to the formation of specific motifs, like R2(8) rings, which are observed in the crystal structure of 3,5-pyridinedicarboxamide. mdpi.com In this particular structure, the pyridine nitrogen atom also acts as a hydrogen-bond acceptor, which is not always the case in related dicarboxamides. mdpi.com
Table 1: Examples of Hydrogen Bond Distances in this compound Systems
| Compound/System | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference |
| Pyridine-3,5-dicarboxylic acid (15 K) | N···H···O | 2.523 (2) | iucr.orgscispace.com |
| Strontium(II) polymer | O—H···O | 2.739 (4) - 3.324 (4) | nih.gov |
| Nickel(II) complex | N–H···O | 1.97 | mdpi.com |
| Nickel(II) complex | O–H···O | 1.83 - 1.90 | mdpi.com |
π-Stacking Interactions and Their Influence on Supramolecular Architectures
Alongside hydrogen bonding, π-stacking interactions between the aromatic pyridine rings are fundamental in directing the self-assembly of this compound-containing structures. These interactions contribute significantly to the stability and dimensionality of the resulting supramolecular architectures.
The influence of π-stacking is also evident in the formation of layered architectures. For example, in a multicomponent Ni(II) compound, π-stacking interactions, along with anion-π and hydrogen bonding, lead to the formation of a supramolecular 1D chain. mdpi.comresearchgate.net These chains then assemble into a layered structure. mdpi.com In other systems, π-stacking can link dimeric units into larger tetrameric structures and chains. nih.gov
The geometry of these interactions, such as the slipped angle between the ring normal and the vector between two ring centroids, can be precisely determined from crystallographic data and provides insight into the nature of the stacking. conicet.gov.ar
Table 2: Examples of π-Stacking Interactions in this compound Systems
| Compound/System | Centroid-Centroid Distance (Å) | Architectural Role | Reference |
| Strontium(II) polymer | 3.4604 (19) | Connects 1D chains into a 3D network | nih.gov |
| Nickel(II) complex | - | Stabilizes 1D chain formation | mdpi.comresearchgate.net |
| N,N′-Bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide | 3.628 (3) | Links molecules into stacks | researchgate.net |
Anion-π and C-H···π Interactions in Self-Assembled Structures
Anion-π and C-H···π interactions, while generally weaker than hydrogen bonding and π-stacking, play a crucial and often cooperative role in the fine-tuning of supramolecular architectures based on this compound.
Anion-π interactions, which occur between an anion and the electron-deficient π-system of the pyridine ring, are significant in stabilizing crystal structures, particularly in metal complexes. In a multicomponent Ni(II) compound, anion-π interactions, in concert with π-stacking and hydrogen bonding, contribute to the formation of a 1D supramolecular chain and the stabilization of a host cavity. mdpi.comresearchgate.net These interactions can reinforce π-stacking by mitigating electrostatic repulsion between electron-deficient aromatic rings. mdpi.com
The interplay of these varied interactions can lead to complex self-assembled structures. For instance, a combination of anion-π, π-π, and C-H···π interactions can stabilize layered assemblies in coordination compounds. conicet.gov.ar
Supramolecular Isomerism and Solvatomorphism in this compound Complexes
Supramolecular isomerism refers to the existence of different crystalline forms of the same chemical components that differ in their supramolecular arrangement. Solvatomorphism is a specific type of this phenomenon where the different crystal structures incorporate different solvent molecules. Both are pertinent to the solid-state chemistry of this compound complexes due to the ligand's conformational flexibility and its ability to engage in a variety of intermolecular interactions.
The choice of solvent during crystallization can have a profound impact on the resulting supramolecular architecture. Different solvents can lead to the formation of solvatomorphs with distinct crystal packing and, consequently, different physical properties. rsc.orgnih.gov For example, a study on a flexible imidazole-based ligand and CdBr2 showed that different crystallization conditions yielded isostructural compounds, solvatomorphs, and supramolecular isomers. rsc.org While not directly focused on this compound, this illustrates the principles that apply.
In the context of this compound systems, the presence of different guest molecules or solvents can alter the hydrogen bonding network and π-stacking arrangements, potentially leading to different isomeric forms. For instance, solvent-induced controllable supramolecular isomerism has been observed in zinc coordination polymers, where the use of different solvents like DMF and DMAc resulted in two distinct 3D interwoven networks with different void spaces and gas adsorption properties. nih.gov This highlights how the solvent can direct the self-assembly process to create different supramolecular isomers.
Formation and Analysis of Proton Transfer Salts and Ionic Co-crystals
The interaction between the carboxylic acid groups of pyridine-3,5-dicarboxylic acid and a basic site, such as the nitrogen on another molecule, can result in either a neutral co-crystal held together by hydrogen bonds or an ionic salt formed through proton transfer. The outcome is often predictable based on the difference in the pKa values (ΔpKa) of the acid and the base.
A general rule suggests that for a carboxylic acid and a pyridine derivative, proton transfer to form a molecular salt is likely to occur when the ΔpKa is greater than 3, while a co-crystal is expected for a ΔpKa less than 0. researchgate.netscispace.comrsc.org In the intermediate range of 0 to 3, both outcomes are possible, though salt formation tends to be more prevalent. researchgate.netscispace.comrsc.org
In the resulting ionic salts, the primary interaction is the COO⁻···H–N⁺ hydrogen bond. rsc.org These ionic co-crystals and proton transfer salts can themselves act as building blocks for more complex structures. For instance, the reaction of strontium(II) nitrate (B79036) with a proton-transfer compound, (pdaH2)(py-3,5-dc)·H2O, leads to the formation of a polymeric strontium complex, although the diamine cation from the initial salt is not incorporated into the final structure. nih.gov
The formation of these salts is a key strategy in crystal engineering. A review of proton transfer salts derived from pyridine dicarboxylic acids and piperazines highlights their use in synthesizing metal complexes, where the pre-formed ionic pairs can coordinate to metal centers. dergipark.org.tr
Table 3: Predicting Proton Transfer in Carboxylic Acid-Pyridine Systems
| ΔpKa (pKa(base) - pKa(acid)) | Expected Outcome | Primary Interaction | Reference |
| > 3 | Molecular Salt | Ionic (COO⁻···H–N⁺) | researchgate.netscispace.comrsc.org |
| 0 to 3 | Co-crystal or Molecular Salt | Intermediate | researchgate.netscispace.comrsc.org |
| < 0 | Co-crystal | Neutral (COO–H···N) | researchgate.netscispace.comrsc.org |
Host-Guest Interactions and Enclathration Phenomena
The supramolecular assemblies formed by this compound and its complexes can create cavities and channels capable of encapsulating guest molecules. This host-guest chemistry, or enclathration, is of significant interest for applications such as separation and storage.
A remarkable example is a multicomponent Ni(II) compound involving a pyridine dicarboxylate ligand, which exhibits the dual enclathration of guest complex cationic moieties within a supramolecular host cavity. mdpi.comresearchgate.net This host cavity is formed and stabilized by a combination of anion-π, π-stacking, and various hydrogen bonding interactions (N–H⋯O, C–H⋯O, and O–H⋯O). mdpi.comresearchgate.net The guest molecules themselves are held within the cavity through further hydrogen bonding. mdpi.com
The design of host molecules for the selective enclathration of specific guests is a major goal in supramolecular chemistry. For instance, TADDOL derivatives have been investigated as hosts for the separation of pyridine and its methylated derivatives (picolines). acs.orgrsc.org The selectivity of the host for a particular guest is determined by the subtle interplay of host-guest interactions, including hydrogen bonding and π-stacking, as well as the relative stability of the resulting complexes. acs.org
Furthermore, ultracycles have been designed as hosts for dicarboxylate anions, where binding is achieved through cooperative hydrogen bonding and anion-π interactions within the host's cavity. beilstein-journals.org The size and shape complementarity between the host and guest are crucial for achieving high binding affinity and selectivity. beilstein-journals.org
Advanced Spectroscopic and Structural Characterization Techniques for Pyridine 3,5 Dicarboxylate Materials
Surface-Sensitive Spectroscopic Techniques for Adsorbate Characterization (e.g., IRRA, STM, XPS, NEXAFS)
Surface-sensitive spectroscopic techniques are indispensable for elucidating the interfacial properties of pyridine-3,5-dicarboxylate-based materials, particularly in the form of thin films or as components of larger assemblies where surface interactions govern functionality.
Infrared Reflection-Absorption Spectroscopy (IRRAS): This technique is highly effective for studying the vibrational properties of thin films and adsorbates on reflective surfaces. researchgate.net By measuring the absorption of infrared radiation at a grazing angle of incidence, IRRAS provides information about the orientation and chemical state of molecules on a substrate. researchgate.netnih.gov For this compound materials, IRRAS can be used to determine the coordination modes of the carboxylate groups and the orientation of the pyridine (B92270) ring with respect to the surface, which is critical for understanding self-assembly and interaction with other species. researchgate.netwellesley.edu The technique's sensitivity to vibrational modes with a dipole moment component perpendicular to the surface offers precise insights into molecular arrangement. researchgate.net
Scanning Tunneling Microscopy (STM): STM is a powerful real-space imaging technique that can visualize the atomic and molecular arrangement of conductive surfaces with exceptional resolution. tudelft.nlarxiv.org It is instrumental in studying the self-assembly of this compound molecules on various substrates, revealing details about their packing, orientation, and the formation of supramolecular structures. researchgate.netnih.govnih.gov STM can provide insights into how the molecule adsorbs and organizes, which is fundamental to its application in areas like molecular electronics and catalysis. nih.gov
X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netnih.govmdpi.com In the context of this compound materials, XPS is used to identify the constituent elements (carbon, nitrogen, oxygen, and any coordinated metals) and their chemical environments. researchgate.netacs.org Analysis of the core-level spectra, such as N 1s, C 1s, and O 1s, can distinguish between different bonding states, for instance, protonated and deprotonated carboxylate groups or the coordination of the pyridine nitrogen to a metal center. researchgate.net
Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS, also referred to as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states and the local coordination environment of atoms. stanford.edudiamond.ac.ukwikipedia.org This technique is element-specific and sensitive to the chemical environment and geometry of the absorbing atom. stanford.eduresearchgate.net For this compound systems, NEXAFS can be used to probe the orientation of the pyridine ring on a surface by analyzing the polarization dependence of the absorption spectra. wikipedia.orgscispace.com It offers detailed insights into the molecular orbitals and the nature of chemical bonds. researchgate.net
| Technique | Information Obtained for this compound Materials | Key Research Findings |
|---|---|---|
| IRRAS | Molecular orientation, adsorption geometry, and vibrational modes of thin films. | Can determine the tilt angle of the pyridine ring and the binding configuration of the carboxylate groups on a surface. |
| STM | Real-space imaging of molecular self-assembly, surface morphology, and electronic properties at the atomic scale. | Reveals the formation of ordered monolayers and supramolecular networks driven by intermolecular interactions. |
| XPS | Elemental composition, chemical state of atoms (e.g., C, N, O, metal ions), and surface stoichiometry. | Confirms the coordination of metal ions to the this compound ligand and identifies different chemical species on the surface. |
| NEXAFS | Unoccupied electronic states, molecular orientation, and local bonding environment. | Provides insights into the π* orbitals of the pyridine ring and can determine the orientation of the molecule on a substrate through angle-resolved measurements. |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanoscale Structural Analysis
Electron microscopy techniques are crucial for visualizing the morphology and internal structure of this compound-based materials, especially for coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.org
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. It is widely used to study the crystal morphology, size, and shape of this compound-based coordination polymers and MOFs. researchgate.netresearchgate.net The technique allows for the assessment of sample homogeneity and the observation of macroscopic features that are important for material processing and application.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is capable of imaging the internal structure of materials at the nanoscale. rsc.org For materials derived from this compound, TEM can be used to visualize the crystal lattice, identify defects, and determine the particle size and distribution of nanocrystalline materials. nih.gov High-resolution TEM (HRTEM) can even provide direct imaging of the atomic arrangement within the crystal structure.
The application of these microscopy techniques has been fundamental in characterizing the diverse structures formed by this compound with various metal ions, revealing everything from one-dimensional chains to complex three-dimensional frameworks. researchgate.netresearchgate.netacs.orgrsc.orgmdpi.com
| Technique | Information Obtained for this compound Materials | Key Research Findings |
|---|---|---|
| SEM | Surface morphology, crystal shape and size, and sample homogeneity of coordination polymers and MOFs. | Reveals diverse crystal morphologies such as rods, plates, and polyhedra depending on the synthesis conditions and metal ion. |
| TEM | Internal structure, particle size and distribution, crystallinity, and lattice imaging of nanoscale materials. | Confirms the crystalline nature of MOF nanoparticles and allows for the visualization of their porous structure. |
Computational Chemistry and Quantum Chemical Investigations of Pyridine 3,5 Dicarboxylate Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure.electrochemsci.orgacs.org
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of pyridine-3,5-dicarboxylate systems. electrochemsci.org DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying the electronic and geometric characteristics of these molecules. acs.org Hybrid functionals, such as B3LYP, are commonly employed in conjunction with various basis sets to achieve reliable results. semanticscholar.orgresearchgate.net
A fundamental application of DFT in the study of this compound systems is the optimization of their molecular geometries. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. researchgate.net The optimized geometric parameters, such as bond lengths and bond angles, can then be compared with experimental data, often obtained from single-crystal X-ray diffraction (SC-XRD), to validate the computational model. semanticscholar.org
| Parameter | Experimental (X-ray) | Calculated (B3LYP/6-31G(d)) |
|---|---|---|
| N2-C8 | 1.347(4) | 1.3861 |
| N2-C9 | 1.414(4) | 1.4103 |
| O2-C16 | 1.239(3) | 1.2339 |
| C3-N1 | 1.303(4) | 1.3841 |
| N3-C16 | 1.360 | 1.360 |
| N2-C8-C9 (°) | 123.4(3) | 123.0 |
| C8-N2-C9 (°) | 118.5(2) | 118.9 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. plos.orgnih.gov For this compound derivatives, TD-DFT calculations can simulate their UV-Vis spectra, providing insights into the nature of electronic transitions. plos.org These calculations can determine the energies of the lowest singlet excited states and the oscillator strengths of the corresponding transitions. plos.org
In studies of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, TD-DFT calculations at the B3LYP/6-31G(d) level of theory have been used to simulate the electronic absorption spectra. plos.org The results often show good agreement with experimental spectra, especially when solvent effects are taken into account. plos.org The analysis of the main transition configurations helps to understand the electronic nature of the absorption bands. plos.org
| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Main Transition |
|---|---|---|---|---|
| Derivative A | 350 | 345 | 0.12 | HOMO -> LUMO |
| Derivative B | 362 | 358 | 0.15 | HOMO -> LUMO+1 |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound systems. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. idsi.md The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and kinetics of a particular reaction pathway. idsi.md
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification.mdpi.comresearchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for identifying the reactive sites of a molecule. researchgate.net The MEP is the potential experienced by a positive test charge at a particular point in space near a molecule, and it is determined by the molecule's electron and nuclear charge distribution. uni-muenchen.de By mapping the MEP onto the electron density surface, a color-coded map is generated where different colors represent different potential values. researchgate.net
Typically, regions of negative electrostatic potential (often colored red) indicate areas that are rich in electrons and are, therefore, susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Intermediate potential regions are often colored green. mdpi.com
For this compound and its derivatives, MEP analysis can reveal the most likely sites for intermolecular interactions. mdpi.comresearchgate.net The oxygen atoms of the carboxylate groups and the nitrogen atom of the pyridine (B92270) ring are typically identified as regions of negative potential, making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.net The hydrogen atoms of the pyridine ring often show positive potential. researchgate.net This information is crucial for understanding the self-assembly of these molecules in the solid state and their interactions with biological targets. mdpi.com
Quantum Theory of Atoms-in-Molecules (QTAIM) for Quantitative Bonding Analysis.mdpi.commdpi.com
The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds. mdpi.com A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. mdpi.com The properties of the electron density at these BCPs, such as its value and the Laplacian of the electron density, provide quantitative information about the nature and strength of the chemical bond. acs.org
In the context of this compound systems, QTAIM is particularly useful for analyzing noncovalent interactions, such as hydrogen bonds and π-stacking interactions, which play a crucial role in their supramolecular chemistry. mdpi.commdpi.com The presence of a bond path and a BCP between two atoms is a clear indicator of an interaction. mdpi.com For example, QTAIM analysis has been used to confirm and quantify the strength of N-H···O and C-H···O hydrogen bonds in co-crystals of pyridine derivatives. mdpi.com The energy of these interactions can be estimated from the potential energy density at the BCP. mdpi.com
Noncovalent Interaction (NCI) Plot Analysis for Weak Interactions.mdpi.commdpi.com
The Noncovalent Interaction (NCI) plot is a visualization tool that complements QTAIM by providing a graphical representation of weak interactions in real space. mdpi.comnih.gov NCI analysis is based on the electron density and its reduced density gradient (RDG). jussieu.fr It generates isosurfaces that highlight regions of noncovalent interactions. nih.gov
The color of the NCI isosurfaces indicates the nature of the interaction. Typically, blue isosurfaces represent strong attractive interactions like hydrogen bonds, green isosurfaces indicate weaker van der Waals interactions, and red isosurfaces signify repulsive steric clashes. jussieu.fr
For systems containing this compound, NCI plot analysis, often used in conjunction with QTAIM, provides a clear and intuitive picture of the intricate network of noncovalent interactions that stabilize the crystal structure. mdpi.commdpi.com It can visually distinguish between different types of weak interactions, such as C-H···π, π-stacking, and various hydrogen bonds, which are difficult to discern from geometric criteria alone. mdpi.com This detailed understanding of weak interactions is essential for crystal engineering and the design of materials with specific properties. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecular system. taylorandfrancis.com It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structures, with localized bonds and lone pairs. uni-muenchen.de The analysis focuses on the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy, E(2), indicates a more intense interaction between the electron donor and acceptor, signifying greater electron density delocalization. taylorandfrancis.comtandfonline.com
Similarly, NBO analysis has been applied to coordination polymers of silver(I) with this compound. tandfonline.comresearchgate.net These studies have used single-point energy calculations on the experimental geometries to reveal the magnitudes of close Ag-Ag interactions in terms of second-order stabilization energy (E2). tandfonline.comresearchgate.netsinop.edu.tr
In derivatives such as 3-allyl-5-ethyl-1,4-dihydro-2,6-dimethyl-4-phenyl pyridine-3,5-dicarboxylates, NBO analysis is employed to examine the molecule's stability that results from hyperconjugative interactions and charge delocalization. tandfonline.comresearchgate.net The analysis quantifies the stabilization energy associated with the delocalization from a donor orbital (i) to an acceptor orbital (j). taylorandfrancis.com
The key interactions typically investigated in these systems include:
Intramolecular charge transfer: Delocalization of electron density from lone pairs of oxygen and nitrogen atoms to adjacent anti-bonding orbitals (e.g., n → π* or n → σ*). For example, significant stabilization energies are often observed for interactions between the lone pairs of the carboxylate oxygen atoms and the anti-bonding orbitals within the pyridine ring system. tandfonline.com
π-system delocalization: Interactions between the π-bonding orbitals and π-antibonding orbitals (π → π*) within the pyridine ring, which are characteristic of aromatic systems. tandfonline.com
Metal-ligand interactions: In coordination complexes, NBO analysis can quantify the charge transfer from the ligand's donor atoms (nitrogen of the pyridine ring and oxygens of the carboxylate groups) to the vacant orbitals of the metal center. taylorandfrancis.com
The table below summarizes representative stabilization energies from NBO analyses on pyridine dicarboxylate-related systems, illustrating the magnitude of these electronic interactions.
| Donor NBO (i) | Acceptor NBO (j) | System/Complex Component | Stabilization Energy E(2) (kcal/mol) | Reference |
| Various | Various | Zinc(II) polymer with this compound | 140.13 | researchgate.net |
| Lone Pair (LP) of Azomethine Nitrogen | σ* (Metal-Chloride) | Metal(II) complex with thiophene/picoline ligand | 3.94 | taylorandfrancis.com |
| Lone Pair (LP) of Oxygen | π* (C=O) | 2-Chloro-6-methoxypyridine-4-carboxylic acid | 44.00 (184.1 kJ/mol) | tandfonline.com |
| π (C=C) in pyridine ring | π* (C=C) in pyridine ring | 2-Chloro-6-methoxypyridine-4-carboxylic acid | 27.89 (115.9 kJ/mol) | tandfonline.com |
Note: The stabilization energies are converted from kJ/mol to kcal/mol where necessary for comparison, using the conversion factor 1 kcal = 4.184 kJ. The data presented are from various pyridine-carboxylic acid systems to illustrate the application of NBO analysis.
Molecular Docking and Protein-Ligand Interaction Profiling (PLIP) in In Vitro Biological Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is a critical tool in structure-based drug design for predicting the binding mode and affinity of a ligand for a protein target. mdpi.comresearchgate.net Following the docking process, the Protein-Ligand Interaction Profiler (PLIP) can be used to characterize the non-covalent interactions (such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking) between the ligand and the protein residues at the binding site. biorxiv.org
Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents by investigating their interactions with various biological targets. For example, novel 1,4-dihydrothis compound derivatives have been synthesized and computationally evaluated as potential antimicrobial agents. tandfonline.com
In one study, diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydrothis compound was investigated as a potential calcium channel blocker. researchgate.nettandfonline.com Molecular docking simulations were performed to understand its binding interaction and stability within the active site of the calcium ion channel protein. tandfonline.com Similarly, other this compound derivatives have been docked into the active sites of enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to evaluate their potential as anti-inflammatory agents. pnrjournal.com
The process typically involves:
Preparation of the Ligand and Receptor: The 3D structure of the this compound derivative is optimized, and the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: Software like AutoDock is used to place the ligand into the defined binding site of the receptor and score the different poses based on a scoring function, which estimates the binding free energy. tandfonline.com
Interaction Analysis (PLIP): The best-scoring poses are analyzed to identify the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed. biorxiv.org This provides insight into the structural basis for the ligand's affinity and selectivity. nsf.gov
The results of these studies are often presented in tables that summarize the binding energies and the key interacting residues.
| Ligand (this compound derivative) | Protein Target | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |
| Diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydrothis compound | Calcium Ion Channel | Good binding affinity reported | Not explicitly listed | Not explicitly listed | tandfonline.com |
| 3-allyl-5-ethyl-1,4-dihydro-2,6-dimethyl-4-phenyl pyridine-3,5-dicarboxylates | Antimicrobial target receptors | -3.591 to -8.499 | Not explicitly listed | Not explicitly listed | tandfonline.comresearchgate.net |
| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives | Human A3 Adenosine Receptor | Kᵢ values from 4.2 nM | Not explicitly listed | Cation-π interactions speculated | nih.govacs.org |
| Morpholinium 2,6-pyridine dicarboxylate hybrids | Cyclooxygenase 1 (COX-1) & 2 (COX-2) | Docking scores reported | Not explicitly listed | Not explicitly listed | pnrjournal.com |
This computational approach allows researchers to rationalize structure-activity relationships (SAR) and guide the design of new this compound derivatives with improved potency and selectivity for their intended biological targets. nih.gov
Advanced Material Science Applications of Pyridine 3,5 Dicarboxylate Derived Compounds
Pyridine-3,5-dicarboxylate Based Materials for Energy Storage
Metal-organic frameworks (MOFs) that incorporate the this compound (PYDC) ligand are emerging as versatile and functional compounds in the field of energy storage. rsc.org The structural and topological characteristics of these MOFs, which are determined by the ligand and the metal nodes, govern their properties and applications. rsc.orgresearchgate.net These materials are particularly noted for their potential in bridging the gap between traditional batteries and supercapacitors. researchgate.net
PYDC-based MOFs have been successfully utilized as active electrode materials in battery-supercapacitor hybrid devices, which aim to combine the high energy density of batteries with the high power density of supercapacitors. rsc.orgresearcher.life In one such application, a MOF synthesized from a this compound ligand and a copper metal center (Cu-PYDC-MOF) was used as the electrode in a hybrid device. rsc.orgresearchgate.net This device, which paired the Cu-PYDC-MOF with an activated carbon electrode, demonstrated promising performance metrics for energy storage. rsc.orgresearchgate.net
Similarly, cobalt-based MOFs using this compound (Co-PDC-MOF) have been investigated for their electrochemical performance as electrode materials. nih.gov When compared with other structures, the performance of these MOFs highlights their potential for future exploitation in energy storage devices. nih.gov For instance, a hybrid supercapacitor (or "supercapattery") device using a copper-MOF electrode exhibited a reversible capacity retention of 92% and a high coulombic efficiency of 99%. acs.org
Table 1: Performance of this compound Based Hybrid Energy Storage Devices
| Device Configuration | Energy Density (Wh/kg) | Power Density (W/kg) | Specific Capacity (C/g) | Reversible Capacity | Source(s) |
| Cu-PYDC-MOF // Activated Carbon | 17 | 2550 | - | - | rsc.orgresearchgate.net |
| Co-CPTC-MOF // Activated Carbon | 20.7 | 2608.5 | 283.4 | 97% | nih.gov |
| Cu-MOF // Activated Carbon | 41 | 2400 | - | 92% | acs.org |
To understand the charge storage mechanism in PYDC-based hybrid devices, detailed electrochemical analyses are employed. rsc.org Dunn's model, a common analytical tool, has been used to gain deeper insights into the capacitive and diffusive contributions to charge storage in these systems. rsc.orgresearchgate.netnih.gov This analysis helps to distinguish between the rapid charge-discharge process typical of supercapacitors (capacitive) and the slower, diffusion-controlled redox reactions characteristic of batteries (diffusive). acs.org
The investigation into materials like Co-PDC-MOF involves three-electrode setups to characterize their fundamental electrochemical properties before they are incorporated into a full hybrid device. nih.gov The intrinsic properties of the MOFs, such as their porosity and the redox activity of the metal centers, influence ionic conductivity and the efficiency of charge diffusion within the electrode. acs.org The structure of the ligand in a Co-PDC-MOF, for example, results in a specific coordination environment for the metal ion, which in turn affects the specific capacity of the material. nih.gov The ability to tune these properties by modifying the metal centers and organic linkers is a key advantage of using MOFs in energy storage applications. acs.org
Catalytic Efficacy of this compound Coordination Polymers and MOFs
The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis, has been effectively catalyzed by CPs and MOFs derived from pyridine-dicarboxylate linkers. nih.govacs.org This reaction typically involves a nucleophilic addition between a carbonyl compound and a methylene (B1212753) nucleophile. nih.gov A series of coordination polymers synthesized hydrothermally using 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba) as the primary building block were screened for their catalytic activity in the Knoevenagel condensation of benzaldehyde (B42025) with propanedinitrile. nih.govacs.org
These materials, particularly a 3D copper-based MOF, exhibited the best catalytic performance, achieving product yields of up to 99%. nih.govacs.org Similarly, coordination polymers based on 5-(3′,5′-dicarboxylphenyl)nicotinic acid (H₃dpna) also proved to be effective heterogeneous catalysts for the Knoevenagel reaction, with some achieving product yields as high as 100% under optimized conditions. mdpi.comresearchgate.net The catalysts demonstrated good recyclability, a key advantage for sustainable chemical processes. nih.gov
Table 2: Catalytic Performance of this compound Derivatives in Knoevenagel Condensation (Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile)
| Catalyst System | Linker Molecule | Product Yield | Source(s) |
| Copper-based 3D MOF | 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba) | Up to 99% | nih.govacs.org |
| Various Coordination Polymers (1-7) | 5-(3′,5′-dicarboxylphenyl)nicotinic acid (H₃dpna) | Up to 100% | mdpi.comresearchgate.net |
The synthesis of pyridine-3,5-dicarboxylates often involves the Hantzsch reaction, which produces a 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate. organic-chemistry.org The subsequent oxidation (aromatization) of this intermediate is a critical step to form the final pyridine (B92270) product. organic-chemistry.org Various oxidizing agents and catalytic systems have been developed to facilitate this transformation efficiently and under mild conditions. tandfonline.com
For example, the oxidative aromatization of various 1,4-DHPs, including those with both electron-donating and electron-withdrawing groups, has been achieved in excellent yields using systems like trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxalane promoted by ammonium (B1175870) bromide. tandfonline.com In the human body, this oxidation is carried out by the enzyme cytochrome P-450. asianpubs.org The development of new chemical catalysts for this reaction is driven by the need to replace harsh or toxic oxidants like nitric acid or potassium permanganate (B83412) with more environmentally benign alternatives. tandfonline.comasianpubs.org
Inspired by natural enzymatic processes, researchers are developing bioinspired catalytic systems for organic synthesis. acs.org In the context of producing pyridine derivatives, systems that mimic the function of enzymes have been applied to the aerobic oxidation of 1,4-dihydropyridines. academie-sciences.frresearchgate.netnih.gov These methods often utilize molecular oxygen or air as the ultimate oxidant, which is inexpensive and environmentally friendly. academie-sciences.fr
One such system employs a laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) combination as a catalyst for the aerobic oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridines. academie-sciences.fr Another novel approach uses an iron single-atom nanozyme (Fe–N–C) that mimics laccase, paired with DDQ, as a cooperative catalytic system. researchgate.netnih.gov This bioinspired system successfully oxidized various 1,4-dihydropyridines to pyridines in high yields (87–96%) at room temperature, demonstrating the potential of combining the advantages of heterogeneous catalysts (easy separation, reusability) with the high activity of homogeneous ones. researchgate.netnih.gov
Luminescent Materials and Advanced Sensing Probes
Compounds derived from this compound have shown significant promise in the development of advanced luminescent materials and sensing probes. The unique coordination properties of the this compound ligand, when combined with lanthanide ions, give rise to materials with distinctive photophysical characteristics. These characteristics are being harnessed for a range of applications, from biochemical monitoring to temperature sensing and advanced imaging technologies.
Lanthanide Complexes as Luminescent Probes (e.g., ATP Monitoring)
Lanthanide complexes incorporating this compound have been successfully developed as luminescent probes for the detection and quantification of adenosine-5'-triphosphate (B57859) (ATP). researchgate.netnih.gov Terbium(III) complexes, in particular, have demonstrated utility in this area. researchgate.netnih.govnih.gov
The sensing mechanism is based on the quenching of the lanthanide's luminescence upon interaction with ATP. researchgate.netnih.gov This quenching is primarily caused by a π-π stacking interaction between the pyridine moiety of the chelating ligand and the adenine (B156593) group of the ATP molecule. researchgate.netnih.gov This non-covalent interaction effectively diminishes the luminescence intensity of the complex, providing a measurable signal for ATP concentration.
Research has demonstrated the viability of these probes in aqueous solutions, highlighting their potential for applications such as hygiene assessment in healthcare and food quality control. researchgate.netnih.gov Two specific pyridinedicarboxylate-Tb(III) complexes, TbPDC and Tb(PDC)₃, have been characterized for this purpose. researchgate.netnih.govnih.gov Their performance as ATP probes is summarized in the table below.
| Complex | Dynamic Range for ATP Quantification (μM) | Detection Limit (μM) |
| TbPDC | 10-90 | 7.62 |
| Tb(PDC)₃ | 10-100 | 11.20 |
| Data sourced from studies on pyridinedicarboxylate-Tb(III) complex-based luminescent probes for ATP monitoring. researchgate.netnih.gov |
These findings underscore the potential of this compound-based lanthanide complexes as effective and convenient assays for ATP monitoring. researchgate.netnih.gov
Temperature-Dependent Emission for Luminescence Thermometry
Mixed-lanthanide complexes synthesized with pyridine-3,5-dicarboxylic acid (H₂PDC) linkers have been identified as promising materials for luminescence thermometry. researcher.lifenih.gov These materials exhibit temperature-dependent emission spectra, a property that can be exploited for non-contact temperature sensing.
A notable example is a series of isostructural complexes with the general formula [Ln₂PDC₃(H₂O)₃]H₂O, where Ln can be Europium (Eu), Terbium (Tb), or a mixture of both. researcher.lifenih.govacs.org By carefully adjusting the ratio of Eu³⁺ to Tb³⁺ ions within the same structural framework, the emission color of the material can be tuned from green to yellow and red. nih.govacs.org
The temperature-dependent luminescence of a specific mixed-lanthanide complex, Eu₀.₀₅Tb₁.₉₅-PDC, has been investigated in detail. researcher.lifenih.gov This complex demonstrates potential as a solid-state luminescence thermometer within a physiologically relevant temperature range.
| Complex | Temperature Sensing Range (K) | Temperature Resolution (K) |
| Eu₀.₀₅Tb₁.₉₅-PDC | 293-333 | < 0.16 |
| Data from studies on multifunctional luminescent materials with pyridine-3,5-dicarboxylic acid linkers. researcher.lifenih.gov |
The sensitivity of the emission to temperature changes allows for precise thermal measurements, making these this compound-derived compounds valuable for applications in microelectronics and biological systems where conventional thermometers are impractical. researcher.lifenih.govresearchgate.net
Potential for Time Resolution Imaging and Display Technologies
The same family of mixed-lanthanide complexes based on this compound also shows significant potential for applications in time-resolved imaging and display technologies. researcher.lifenih.govacs.org This potential stems from the efficient energy transfer process between the lanthanide ions within the complex. nih.gov
In mixed EuₓTb₂₋ₓ-PDC complexes, energy transfer from Tb³⁺ to Eu³⁺ ions can be observed. researcher.lifenih.gov This phenomenon, coupled with the distinct lifetimes of the excited states of the different lanthanide ions, allows for changes in the emission color over time. For instance, the emitting color of the Eu₀.₁₅Tb₁.₈₅-PDC complex shifts from green to orange over a time interval of 153 to 790 microseconds (μs). researcher.lifenih.gov
This time-dependent emission profile is a key characteristic for time-resolved luminescence imaging, a technique that can reduce background interference and enhance image contrast. researchgate.net The tunable and time-resolved emission properties of these multifunctional materials make them promising candidates for the development of next-generation lighting, displays, and advanced imaging systems. researcher.lifenih.govresearchgate.net
Gas Adsorption and Separation Capabilities of this compound MOFs
Metal-Organic Frameworks (MOFs) constructed using this compound (PYDC) as an organic linker have emerged as a promising class of porous materials for gas adsorption and separation. rsc.org The inherent porosity and the chemical functionality of the PYDC ligand contribute to the selective uptake of certain gases. rsc.orgacs.org
The judicious selection of metal ions and the PYDC ligand allows for the engineering of MOFs with specific pore structures and surface properties, making them suitable for applications in carbon dioxide capture and other gas separations. rsc.orgresearchgate.net
Several MOFs based on this compound have demonstrated notable gas adsorption capabilities:
Cu-PYDC-MOF: This copper-based MOF has been investigated for its electrochemical properties and also shows promise for applications such as selective gas adsorption. rsc.org
Zn-based MOFs: Solvothermally synthesized zinc-based MOFs with pyridine-based carboxylate linkers have shown enhanced interaction with CO₂, attributed to coordinatively unsaturated Zn²⁺ sites. researchgate.net
JLU-Liu15: This copper-based MOF, with the formula (Cu₄I₄)[Cu₂(PDC)₂DMF₂]₂, exhibits high CO₂ adsorption behavior. acs.org
The performance of these materials highlights the potential of this compound-based MOFs in addressing environmental challenges related to gas separation and purification. researchgate.netresearchgate.net
Biomolecular Interactions and Mechanistic Insights Focus on in Vitro and Molecular Studies
In Vitro Antimicrobial Activity of Pyridine-3,5-dicarboxylate Derivatives and Complexes
Derivatives of this compound have demonstrated notable antimicrobial properties in various in vitro studies. These compounds have been synthesized and evaluated for their ability to inhibit the growth of a range of bacterial and fungal pathogens.
One area of focus has been on 1,4-dihydrothis compound derivatives. For instance, a series of 3-methyl-5-isopropyl (or ethyl) 6-methyl-4-nitrophenyl-1,4-dihydrothis compound derivatives were assessed for their antimicrobial activity. nih.gov Generally, bacteria were found to be more susceptible to these compounds than fungi. nih.gov The lipophilicity of these derivatives, as indicated by their log P values, was found to correlate with their antimicrobial efficacy. nih.gov
Another study synthesized a new series of 1,4-dihydropyridine (B1200194) derivatives and screened them for antimicrobial activity. The results indicated that some of these compounds exhibited significant activity against various microorganisms. shd.org.rs Similarly, the synthesis of various pyridine (B92270) derivatives has been a continuous effort in the search for new antimicrobial agents. nih.govmdpi.com
Metal complexes incorporating this compound have also shown promising antimicrobial activity. A 3-D silver(I) coordination polymer with this compound and pyrimidine (B1678525) displayed good antibacterial activity against several microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 256 μg/mL. researchgate.net This complex also exhibited antifungal activity against Candida albicans with a MIC value of 4 μg/mL. researchgate.net
The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives and complexes:
| Compound/Derivative | Test Organism | Activity (MIC) | Reference |
| Derivative 33 (3-methyl-5-isopropyl 6-methyl-4-nitrophenyl-1,4-dihydrothis compound with 2-cyano-3-oxo-3-phenylprop-1-en-1-yl at C2) | Mycobacterium smegmatis | 9 μg/mL | nih.gov |
| Staphylococcus aureus | 25 μg/mL | nih.gov | |
| Escherichia coli | 100 μg/mL | nih.gov | |
| Derivative 4 (3-methyl-5-isopropyl 6-methyl-4-nitrophenyl-1,4-dihydrothis compound with allyliminomethyl at C2) | Mycobacterium smegmatis | - | nih.gov |
| Staphylococcus aureus | - | nih.gov | |
| [Ag₄(μ-pydc)₂(μ-pm)₂]n (pydc = this compound, pm = pyrimidine) | Various bacteria | 64–256 μg/mL | researchgate.net |
| Candida albicans | 4 μg/mL | researchgate.net |
Mechanisms of Bacterial Growth Inhibition
The mechanisms by which this compound derivatives inhibit bacterial growth are multifaceted and appear to involve interactions with essential cellular components. One proposed mechanism is the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and function.
Furthermore, these compounds may interfere with crucial metabolic pathways within the bacteria. The chelation of essential metal ions is another potential mechanism of action. For example, the fungal metabolite gliotoxin, which exhibits antibacterial activity, is known to be a zinc chelator. nih.gov Its growth inhibitory effects on bacteria can be reversed by the addition of zinc or copper ions. nih.gov This suggests that some antimicrobial compounds may exert their effects by depriving bacteria of essential metal cofactors required for enzymatic activity.
The structure of the this compound scaffold allows for various substitutions, which can influence the specific mode of action. For instance, the introduction of different functional groups can alter the compound's lipophilicity, affecting its ability to penetrate bacterial cell walls and membranes. nih.gov
Antifungal Activity and Inhibition of Biofilm Formation
In addition to their antibacterial properties, this compound derivatives and their metal complexes have demonstrated significant antifungal activity. The ability of these compounds to inhibit the growth of pathogenic fungi, such as Candida albicans, is a key area of research. researchgate.netnih.gov
A significant aspect of their antifungal action is the inhibition of biofilm formation. Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. Several studies have shown that pyridine-based compounds can effectively prevent the formation of these resilient structures. For example, certain N-alkylated pyridine-based organic salts have demonstrated antibiofilm activity against Staphylococcus aureus and Escherichia coli. nih.gov
Copper(II) complexes with pyridine-4,5-dicarboxylate esters have been shown to inhibit the filamentation of C. albicans, a crucial step in its infection process, and efficiently prevent biofilm formation at subinhibitory concentrations. rsc.org Specifically, one such complex inhibited nearly 70% of biofilm formation at a concentration of 25 μg/mL. rsc.org Similarly, zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate have also been evaluated for their ability to inhibit C. albicans biofilm formation. mdpi.com One of these zinc complexes showed a moderate ability to inhibit biofilm formation, ranging from 30-45% inhibition at concentrations between 7.8 and 31.2 µg/mL. mdpi.com
The following table highlights the antibiofilm activity of some pyridine-dicarboxylate derivatives:
| Compound/Derivative | Test Organism | Biofilm Inhibition | Reference |
| Copper(II) complex 1 with pyridine-4,5-dicarboxylate ester | Candida albicans | ~70% at 25 μg/mL | rsc.org |
| Zinc(II) complex 1 with dimethyl 2,2′-bipyridine-4,5-dicarboxylate | Candida albicans ATCC 10231 | 30-45% at 7.8–31.2 µg/mL | mdpi.com |
In Vitro Anticancer Activity and Molecular Target Research
This compound derivatives have emerged as a promising class of compounds with significant in vitro anticancer activity. researchgate.net Researchers have synthesized and evaluated numerous derivatives against various cancer cell lines, revealing their potential as scaffolds for the development of novel therapeutic agents. dovepress.comscialert.net
Studies have shown that these compounds can exhibit potent cytotoxicity against a range of cancer cells, including breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa). scialert.net For instance, certain pyrazolo[3,4-b]pyridine-bearing compounds displayed significant antiproliferative activity against MCF-7 and HepG2 cell lines. dovepress.com The introduction of different substituents on the pyridine ring has been shown to modulate the anticancer efficacy of these compounds. scialert.net
Metal complexes of pyridine-dicarboxylate derivatives have also been investigated for their anticancer properties. For example, thallium(III) complexes containing pyridine-2,6-dicarboxylate (B1240393) derivatives have shown selective anticancer activity by inducing mitochondria-mediated apoptosis in A375 melanoma cells. nih.gov
The following table presents the in vitro anticancer activity of selected this compound derivatives:
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/TGI) | Reference |
| Diethyl-4-(furan-2-yl)-2,6-dimethyl-1,4-dihydrothis compound | HepG2 (Liver) | TGI: 29.1 μm | scialert.net |
| HeLa (Cervical) | TGI: 48.4 μm | scialert.net | |
| MCF-7 (Breast) | TGI: 46.8 μm | scialert.net | |
| 2,2'-{[4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]dicarbonyl}dihydrazine carboxamide | HepG2 (Liver) | TGI: 36.8 μm | scialert.net |
| HeLa (Cervical) | TGI: 57.1 μm | scialert.net | |
| MCF-7 (Breast) | TGI: 67.2 μm | scialert.net | |
| Pyrazolo[3,4-b]pyridine derivatives (34-38) | MCF-7 | IC₅₀: 0.0001–0.0211 µM | dovepress.com |
| HepG2 | IC₅₀: 0.0158–71.3 µM | dovepress.com |
Investigation of Molecular Targets (e.g., Aurora B Kinase Inhibition)
A key aspect of understanding the anticancer potential of this compound derivatives is the identification of their molecular targets. One such target that has garnered significant attention is the family of Aurora kinases, which are crucial regulators of mitosis. mdpi.com Overexpression of Aurora kinases, particularly Aurora B, is observed in many human cancers and is associated with poor prognosis. mdpi.com
Several studies have focused on designing and synthesizing pyridine-based compounds as inhibitors of Aurora kinases. For example, imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases A, B, and C. nih.govcapes.gov.br Lead optimization studies of these derivatives have led to the identification of orally bioavailable compounds with significant in vivo efficacy in inhibiting tumor growth. nih.govcapes.gov.br
Quantitative structure-activity relationship (QSAR) studies have been employed to design novel imidazo[4,5-b]pyridine derivatives with enhanced inhibitory activity against Aurora kinase A. mdpi.com These computational approaches, combined with molecular docking and dynamics simulations, provide insights into the binding modes of these inhibitors and help in the rational design of more potent compounds. mdpi.com
The following table lists some pyridine-based inhibitors of Aurora kinases:
| Compound | Target Kinase | Activity (IC₅₀) | Reference |
| CCT137690 (imidazo[4,5-b]pyridine derivative) | Aurora-A | 0.015 µM | nih.govcapes.gov.br |
| Aurora-B | 0.025 µM | nih.govcapes.gov.br | |
| Aurora-C | 0.019 µM | nih.govcapes.gov.br | |
| Danusertib (PHA-739358) | Aurora-A | 13 nM | mdpi.com |
| Aurora-B | 79 nM | mdpi.com | |
| Aurora-C | 61 nM | mdpi.com | |
| Barasertib (AZD1152) | Aurora-B | 0.37 nM | mdpi.com |
| BI 847325 | Aurora-A | 25 nM | mdpi.com |
| Aurora-B | 3 nM | mdpi.com | |
| Aurora-C | 15 nM | mdpi.com |
Mechanistic Studies of In Vitro Cytotoxicity
The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger apoptotic pathways in cancer cells, leading to their demise.
One common mechanism involves the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential (MMP). unito.it The collapse of the MMP is a critical event in the intrinsic apoptotic pathway. unito.it For instance, complexes designed from ligands with dicarboxylate groups have demonstrated potent and selective anticancer properties in tumor cells by inducing apoptosis through ROS generation and MMP breakdown. unito.it
Furthermore, the cytotoxicity of these compounds can be influenced by their electrochemical properties. Studies have shown a correlation between the electrochemical activity of metal complexes and their ability to generate ROS and induce cytotoxicity. unito.it The cellular uptake of these compounds also plays a crucial role, with higher accumulation in cancer cells often correlating with greater cytotoxic effects. nih.gov
Interactions with Fundamental Biomolecules (e.g., DNA, Proteins)
The biological activity of this compound derivatives and their complexes is intrinsically linked to their interactions with fundamental biomolecules such as DNA and proteins. Understanding these interactions at a molecular level provides crucial insights into their mechanisms of action.
The binding of small molecules to DNA can occur through several modes, including electrostatic interactions, groove binding, and intercalation between base pairs. researchgate.net Various spectroscopic and calorimetric techniques are employed to study these interactions. For example, the interaction of a cobalt complex with a phenanthroline dicarboxylate ligand with calf thymus DNA was investigated using UV-vis spectrophotometry and isothermal titration calorimetry, revealing a cooperative binding mode. researchgate.net
Ruthenium(II) complexes containing bipyridine and its dicarboxylic acid derivatives have been shown to bind to DNA primarily through groove binding. rsc.org Thermal denaturation studies indicated a moderate increase in the DNA melting temperature upon binding of these complexes, which is characteristic of groove or electrostatic binding rather than intercalation. rsc.org
In addition to DNA, serum proteins like bovine serum albumin (BSA) are important interaction partners for many bioactive compounds. nih.gov Fluorescence quenching experiments are commonly used to study the binding of these compounds to BSA and to determine binding constants. nih.gov The interaction of polynuclear silver(I) complexes with BSA has been investigated to understand their potential mechanism of antimicrobial activity. nih.gov Similarly, copper(II) complexes with pyridine-4,5-dicarboxylate esters have been studied for their ability to bind to BSA. rsc.org
DNA Binding Mechanisms and Associated Effects
Derivatives of pyridine dicarboxylic acid, particularly when incorporated into metal complexes, have demonstrated a notable ability to interact with DNA through various mechanisms. The planar and aromatic nature of the pyridine ring system is conducive to intercalation between the base pairs of the DNA double helix. nih.gov
Studies involving zinc(II) complexes with ligands such as 2,2'-bipyridine-5,5'-dicarboxylic acid have shown an intercalative mode of binding to Fish Sperm DNA (FS-DNA). nih.gov The binding affinity of these complexes varies depending on the full structure of the complex, with intrinsic binding constants (K) observed in the range of 0.37 x 10⁵ M⁻¹ to 1.05 x 10⁵ M⁻¹. nih.gov This interaction is strong enough to displace ethidium (B1194527) bromide (EB), a well-known DNA intercalator, from its DNA-bound state, which is a common experimental indicator of an intercalative binding mode. nih.govnih.gov
The binding of these complexes to DNA can lead to significant downstream effects. For instance, gel electrophoresis assays have demonstrated that some zinc(II) and copper(II) complexes containing pyridine-dicarboxylate derivatives can cleave plasmid DNA, such as pBR322. nih.govnih.gov This suggests that beyond simple binding, these compounds can induce damage to the DNA structure. The mechanism often involves the generation of reactive oxygen species (ROS) which then leads to DNA cleavage. nih.gov
| Compound/Complex Type | DNA Interaction Details | Observed Effects | Reference |
| Zn(II) complexes with 2,2'-bipyridine-dicarboxylic acids | Intercalative binding mode with Fish Sperm DNA. Binding constants (K) from 0.37 x 10⁵ to 1.05 x 10⁵ M⁻¹. | Cleavage of pBR322 plasmid DNA. | nih.gov |
| Cu(II) complex with pyridine-benzimidazole ligand | Strong binding to DNA via intercalation, with an apparent binding constant (Kapp) of 2.70 x 10⁶ M⁻¹. | Concentration-dependent cleavage of pBR322 DNA. | nih.gov |
| Homobimetallic Cu(II) and Zn(II) complexes with 2,6-pyridine dicarboxylic acid | Intercalative binding to Calf Thymus (Ct)-DNA. Stern-Volmer constants (KSV) ranged from 3.60 x 10³ to 1.73 x 10⁴ M⁻¹. | Displaces ethidium bromide, confirming intercalation. | nih.gov |
Binding to Serum Albumin and Other Proteins
The interaction of pyridine-dicarboxylate derivatives with serum albumins, most commonly studied using bovine serum albumin (BSA) as a model protein due to its structural similarity to human serum albumin (HSA), provides critical insights into the pharmacokinetics of these compounds. rsc.orgnih.gov Fluorescence spectroscopy is a primary tool for these investigations, leveraging the intrinsic fluorescence of tryptophan residues within the protein. rsc.orgnih.gov
When a ligand binds to BSA, it can quench this intrinsic fluorescence. nih.gov Studies on copper(II) complexes with pyridine-4,5-dicarboxylate esters have shown that these complexes cause a significant quenching of BSA's fluorescence, indicating effective binding and subsequent changes in the protein's tertiary structure. rsc.orgnih.gov This quenching is often determined to be a static process, resulting from the formation of a non-fluorescent ground-state complex between the protein and the ligand. nih.govnih.gov
The analysis of fluorescence quenching data allows for the calculation of binding constants (Kₐ) and the number of binding sites (n), quantifying the affinity between the compound and the protein. For example, some pyridine derivatives have been found to bind to Site I (subdomain IIA) of BSA. nih.gov The thermodynamic parameters of this binding, such as changes in enthalpy (ΔH) and entropy (ΔS), can also be determined, revealing the nature of the interaction forces, which often include hydrogen bonds and van der Waals interactions. nih.gov
| Compound/Complex Type | Protein Model | Key Findings | Mechanism | Reference |
| Copper(II) complexes with pyridine-4,5-dicarboxylate esters | Bovine Serum Albumin (BSA) | Intense fluorescence quenching observed upon binding. | Indicates changes in protein tertiary structure. | rsc.orgnih.gov |
| 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione | Bovine Serum Albumin (BSA) | Binding constant (Kₐ) of 1.70 x 10⁴ M⁻¹ at 298 K. Binds to Site I. | Static quenching mechanism. Spontaneous, enthalpy-driven interaction. | nih.gov |
| Silver(I) complexes with this compound | Bovine Serum Albumin (BSA) | Studied via tryptophan fluorescence quenching to assess binding. | Binding causes changes in the tertiary structure of the protein. | nih.gov |
| 2-(5-bromopyridin-3-yl) acetic acid | Bovine Serum Albumin (BSA) | Binding constant of 7.23 ± 0.32 × 10⁵ M⁻¹. | Interaction is mainly due to hydrogen bonds and van der Waals forces. | nih.gov |
Enzyme Modulation: Activation and Inhibition of Metalloenzymes
Pyridine carboxylates have emerged as effective modulators of metalloenzymes. Their ability to chelate metal ions is central to their mechanism of action, allowing them to function as competitive inhibitors. nih.gov They can coordinate with the metal cofactor in the enzyme's active site, preventing the binding of the natural substrate. nih.gov
A notable example is the inhibition of metallo-β-lactamases (MBLs), which are zinc-dependent enzymes responsible for bacterial resistance to β-lactam antibiotics. Pyridine-2,4-dicarboxylic acid (2,4-PDCA) has been identified as a competitive inhibitor of the subclass B2 MBL, CphA, from Aeromonas hydrophila. nih.gov X-ray crystallography has confirmed that 2,4-PDCA chelates the active site zinc ion in a bidentate manner. nih.gov However, the inhibitory activity is often specific; many other pyridine dicarboxylates show little to no inhibition against other MBLs. nih.gov
Interestingly, some pyridine dicarboxylates have been observed to slightly activate certain metalloenzymes. This may occur if the compound chelates free zinc ions in the solution that could be inhibitory to the enzyme's function. nih.gov Beyond MBLs, pyridine dicarboxylates have been investigated as inhibitors for other metalloenzymes, such as the JMJD2 family of histone demethylases, highlighting their potential as templates for developing selective enzyme inhibitors. nih.gov
| Compound | Target Metalloenzyme | Effect | Mechanism of Action | Reference |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | CphA (Metallo-β-lactamase) | Competitive Inhibition | Bidentate chelation of the active-site zinc ion. | nih.gov |
| Various Pyridine dicarboxylates | Other Metallo-β-lactamases (MBLs) | Little inhibitory activity | The position of the carboxylic groups limits potent bidentate chelation. | nih.gov |
| Some Pyridine compounds | CphA (Metallo-β-lactamase) | Slight Activation | Possible chelation of free, inhibitory zinc from the solution. | nih.gov |
| Pyridine-2,4-dicarboxylate derivatives | JMJD2 Histone Demethylases | Inhibition | Serve as templates for developing selective inhibitors. | nih.gov |
Investigation of Amyloid Aggregation Processes In Vitro
The role of pyridine derivatives in the process of amyloid protein aggregation—a hallmark of many neurodegenerative diseases—is complex, with different compounds capable of either inhibiting or, conversely, promoting fibril formation.
Certain pyridine derivatives have been designed to act as inhibitors of amyloid aggregation. For example, a series of novel pyridine derivatives featuring a carbamic function were found to inhibit the self-aggregation of the amyloid-beta peptide (Aβ₄₂), which is central to the pathology of Alzheimer's disease. nih.gov
In stark contrast, other studies have demonstrated that specific pyridine dicarboxylates can induce or accelerate amyloid aggregation. Research on Pyridine-2,3-dicarboxylate, also known as quinolinic acid, has shown that it accelerates the amyloid oligomerization of the Tau protein in vitro. researchgate.netnih.gov Tau protein aggregation is another key factor in Alzheimer's disease and other "tauopathies." High concentrations of quinolinic acid, an endogenous metabolite, are associated with several neurological diseases, and its ability to promote Tau aggregation represents a potential mechanism for its neurotoxicity, independent of its known action as an NMDA receptor agonist. researchgate.netnih.gov This dual capacity of the pyridine dicarboxylate scaffold to either prevent or promote amyloidogenesis underscores the high degree of structural specificity required for therapeutic intervention in protein misfolding diseases.
| Compound | Target Protein | Effect on Aggregation | Implication | Reference |
| Pyridine derivatives with carbamic function | Amyloid-beta (Aβ₄₂) | Inhibition of self-aggregation. | Potential therapeutic strategy for Alzheimer's disease. | nih.gov |
| Pyridine-2,3-dicarboxylate (Quinolinic Acid) | Tau Protein (1N4R) | Accelerated amyloid oligomerization in vitro. | Potential mechanism for endogenous neurotoxicity in tauopathies. | researchgate.netnih.gov |
Future Research Directions and Unresolved Challenges
Precision Design of Next-Generation Pyridine-3,5-dicarboxylate Based Functional Materials
The future of materials science lies in the ability to design and fabricate materials with precisely tailored properties. This compound serves as a critical building block, or linker, in the construction of functional crystalline materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). acs.orgnih.gov The modular nature of MOF synthesis, which combines organic linkers with metal ions, presents a unique opportunity for the rational and precise design of materials for specific applications, including gas storage, separation, and catalysis. nih.govsmolecule.com
A primary challenge is to move beyond serendipitous discovery to predictable, function-led design. Future research will focus on establishing clear structure-property relationships. nih.gov This involves understanding how the geometry of the this compound linker, in concert with different metal ions and reaction conditions, dictates the resulting framework's topology, pore size, and functionality. smolecule.comnih.gov The use of "template" molecules during synthesis has been shown to significantly influence the structural diversity of the resulting MOFs, leading to novel architectures. smolecule.comrsc.org For instance, the introduction of various amino alcohols or polyols can guide the assembly process, resulting in compounds with unique 2D or 3D polymeric structures and, in some cases, entirely new topological types. rsc.org
Computational methods, such as Density Functional Theory (DFT), are becoming indispensable for predicting the electronic properties and reactivity of derivatives, thereby guiding synthetic efforts toward materials with desired characteristics. The goal is to fine-tune functionalities at the molecular level, enabling the creation of next-generation materials for targeted applications. nih.gov
Development of Innovative and Sustainable Synthetic Pathways
The traditional synthesis of pyridine (B92270) derivatives often relies on multi-step reactions using petroleum-derived feedstocks, which raises environmental and sustainability concerns. ukri.org A significant future direction is the development of innovative and sustainable synthetic routes. A key unresolved challenge is the transition from fossil fuels to renewable resources for producing aromatic chemicals like pyridine-3,5-dicarboxylic acid. wur.nl
Promising research avenues include:
Biocatalytic Routes: Researchers have discovered biotransformation pathways to produce pyridine-dicarboxylic acids from lignin (B12514952), a component of plant biomass, using engineered bacteria such as Rhodococcus jostii. ukri.org This approach represents a major step towards a sustainable chemical industry, but significant challenges remain in optimizing yields and scaling up bioprocesses. ukri.orgnih.gov
Microwave-Assisted and Flow Chemistry: Techniques like microwave-assisted synthesis and continuous flow processing offer greener alternatives to conventional batch methods. benthamdirect.combeilstein-journals.org These technologies can reduce reaction times, increase yields, and allow for safer, more controlled production. However, scaling these processes from the laboratory to an industrial scale presents its own set of challenges, including ensuring uniform heating in microwave reactors. beilstein-journals.org
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step, offer an efficient and atom-economical approach to synthesizing complex pyridine derivatives. acs.org Investigating the effects of different catalysts and solvents in these reactions can lead to optimized protocols with shorter reaction times and higher yields. acs.org
The ultimate goal is to develop commercially viable, eco-friendly synthetic pathways that reduce reliance on hazardous reagents and minimize waste generation. wur.nlbenthamdirect.com
Advanced Characterization of Dynamic Processes and In Situ Phenomena
While standard techniques like single-crystal X-ray diffraction, Powder X-ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA) provide essential information about the static structure and stability of this compound-based materials, a deeper understanding requires more advanced characterization methods. acs.orgresearchgate.netrsc.org The future lies in observing these materials in action to understand their dynamic behaviors and the phenomena that occur in situ.
Key areas for future research include:
In Situ Diffraction and Spectroscopy: Employing techniques like synchrotron X-ray diffraction during catalytic reactions or gas adsorption can reveal real-time structural changes in MOFs. This allows researchers to observe how the framework responds to guest molecules or reactants, providing direct evidence of reaction mechanisms and dynamic flexibility.
Computational Analysis: Advanced computational methods like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations are crucial for understanding intermolecular interactions and electronic properties. researchgate.netacs.org These tools can analyze crystal packing, quantify interaction energies, and predict reactive sites, offering insights that are difficult to obtain experimentally. researchgate.netacs.orgresearchgate.net
Spectroscopic Probes of Host-Guest Interactions: Using spectroscopic techniques to study the interactions between guest molecules and the host framework is essential. For example, luminescence studies on lanthanide-based MOFs can probe the local environment and detect subtle changes upon interaction with analytes. researchgate.net
These advanced methods will be critical for bridging the gap between static crystal structures and the dynamic functional properties of these materials, paving the way for more rational design.
Broadening the Scope of Catalytic and Sensing Applications
This compound and its derivatives are foundational components in the development of materials for catalysis and chemical sensing. acs.orgsmolecule.com MOFs and CPs constructed from these linkers possess features like high surface area, tunable porosity, and active metal sites that make them highly effective. acs.orgmdpi.com
In catalysis , research has demonstrated the potential of these materials in reactions such as the Knoevenagel condensation and size-selective cyanosilylation reactions. acs.orgresearchgate.net Future work will aim to expand this scope by:
Designing catalysts with higher stability and recyclability. acs.org
Creating multifunctional catalysts that can perform cascade reactions.
Exploring their use in a wider range of organic transformations and industrial processes.
In chemical sensing , MOFs containing this compound have been developed as luminescent sensors. mdpi.com For example, a europium-based MOF can detect metal ions like Cu²⁺ through luminescence quenching, where the binding of the ion to the pyridine nitrogen atoms disrupts the energy transfer process that causes the material to glow. nih.govmdpi.com Future research will focus on:
Improving sensitivity and selectivity for detecting specific environmental pollutants, explosives, or biologically relevant molecules. smolecule.comresearchgate.net
Developing ratiometric or colorimetric sensors that provide a clear visual signal. rsc.org
Integrating these sensing materials into practical devices for real-world applications. mdpi.com
The following tables summarize some of the documented catalytic and sensing applications.
Table 1: Catalytic Applications of this compound-Based Materials
| Catalyst System | Reaction Type | Substrates | Key Findings |
| Copper(II) Coordination Polymer (CP) | Knoevenagel Condensation | Benzaldehyde (B42025), Propanedinitrile | Recyclable catalyst with product yields up to 99%. acs.org |
| Lanthanide Coordination Polymers (La, Pr, Sm) | Cyanosilylation | Aldehydes | Show size-selective catalytic performance and can be reused without losing activity. researchgate.net |
Table 2: Sensing Applications of this compound-Based Materials
| Sensor Material | Target Analyte | Sensing Mechanism | Detection Limit / Response |
| Europium MOF [Eu(PDC)1.5] | Cu²⁺, Co²⁺ | Luminescence Quenching | Selective "turn-off" response. mdpi.com |
| Hydrazone Schiff base derivative | Ni²⁺ | Colorimetric and UV-vis spectral changes | Selective detection of Ni²⁺. |
| Lanthanide MOFs (Eu/Tb-PDC) | Temperature | Luminescence Thermometry | Potential for use as a solid-state thermometer in the 293–333 K range. acs.org |
Deeper Mechanistic Elucidation of Biomolecular Interactions and Bioactivity
The pyridine scaffold is a prevalent structural unit in pharmaceuticals, and derivatives of pyridine-dicarboxylic acid are being investigated for various biological activities. nih.gov A significant challenge is to move from observing bioactivity to deeply understanding the underlying molecular mechanisms.
Research has shown that copper(II) complexes of pyridine-dicarboxylate esters exhibit antifungal activity against Candida species. nih.govrsc.org Mechanistic studies suggest that this activity may stem from the interaction of the complexes with biomolecules like calf-thymus DNA (ct-DNA) and serum albumins. nih.govrsc.org Similarly, other derivatives are being explored for their potential as enzyme inhibitors. smolecule.com For instance, derivatives of the related pyridine-2,4-dicarboxylate have been shown to selectively inhibit the human enzyme Jumonji-C Domain-Containing Protein 5 (JMJD5), with crystallographic studies revealing how the inhibitor binds within the enzyme's active site. acs.org
Future research must focus on:
Identifying Specific Molecular Targets: Precisely identifying the enzymes, receptors, or nucleic acid sequences that this compound derivatives interact with.
Structural Biology Studies: Using techniques like X-ray crystallography and NMR spectroscopy to obtain high-resolution structures of these compounds bound to their biological targets. acs.org This can reveal the specific atomic interactions responsible for their activity and guide the design of more potent and selective molecules.
Probing Structure-Activity Relationships (SAR): Systematically modifying the structure of the this compound core and studying how these changes affect biological activity to build robust SAR models for drug design. acs.org
A deeper mechanistic understanding is essential for the rational design of new therapeutic agents based on the this compound framework.
Challenges in Scalability and Translation to Practical Applications
Despite promising results in the laboratory, a major hurdle for this compound and its derivatives is the transition from small-scale synthesis to large-scale, cost-effective production and practical application. acs.org This challenge spans the entire development pipeline, from initial synthesis to final product integration.
Key unresolved challenges include:
Synthesis Scalability: Methods that work well on a milligram or gram scale often face significant difficulties when scaled to kilograms. acs.org For example, classical esterification might require difficult workups on a large scale, while the use of reactive reagents like lithium borohydride (B1222165) can pose safety hazards, necessitating the development of alternative, more stable reagents and processes. acs.org
Cost and Complexity of Sustainable Routes: While sustainable pathways using biomass are highly desirable, they currently face economic and technological barriers. wur.nl The production costs associated with complex, multi-step downstream processing from biomass often remain higher than those for established petrochemical routes, hindering commercial adoption. wur.nlnih.gov
Industrial Integration of MOFs and CPs: For materials like MOFs, translating their performance from ideal lab conditions to real-world applications is a significant challenge. Issues such as long-term stability in the presence of moisture or impurities, mechanical robustness, and the cost of linkers and metal precursors must be addressed.
Regulatory and Economic Hurdles: For any new chemical or material to reach the market, particularly in pharmaceuticals or advanced materials, it must navigate a complex regulatory landscape and demonstrate clear economic advantages over existing technologies. nih.govacs.org
Addressing these challenges will require interdisciplinary collaboration between chemists, chemical engineers, and materials scientists to develop robust, scalable, and economically viable processes for producing and utilizing this compound-based materials.
Q & A
Basic Research Question
- Storage : Keep in airtight containers at +4°C to prevent hydrolysis .
- Exposure Control : Use fume hoods for synthesis steps involving volatile alcohols (e.g., ethanol) and wear nitrile gloves to avoid dermal contact .
How can spectroscopic techniques and TGA be integrated to study this compound complexes?
Advanced Research Question
- IR Spectroscopy : Carboxylate stretching bands (1560–1610 cm⁻¹) confirm ligand coordination modes (monodentate vs. bridging) .
- TGA Analysis : Dehydration steps (50–150°C) and ligand decomposition (250–400°C) correlate with MOF stability. For example, Tb(III) complexes retain framework integrity up to 300°C .
What strategies analyze π-π interactions and hydrogen bonding in this compound coordination polymers?
Advanced Research Question
- Crystallographic Metrics : Measure centroid-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) for π-π stacking, as seen in Co(II) complexes .
- Hydrogen Bond Networks : Use Mercury software to map O–H⋯O (2.6–2.8 Å) and C–H⋯O interactions critical for stabilizing 2D layers .
What ligand combinations enhance the functionality of this compound coordination polymers?
Basic Research Question
- Co-ligands : Pair with oxalate or phenanthroline to tune luminescence (e.g., Eu³⁺ red emission) or porosity .
- Case Study : Adding succinate to this compound in Yb(III) MOFs increased surface area from 200 to 450 m²/g .
How do solvent systems influence the dimensionality of this compound MOFs?
Advanced Research Question
- Solvent Polarity : DMF/H₂O mixtures favor 3D frameworks, while ethanol yields 1D chains due to faster crystallization .
- Temperature : Solvothermal synthesis at 120°C vs. room temperature produces distinct pore sizes (e.g., 8 Å vs. 5 Å) .
What computational methods predict luminescent properties of this compound lanthanide complexes?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
